molecular formula C13H15N3 B15309189 7-(Piperazin-1-yl)quinoline

7-(Piperazin-1-yl)quinoline

Cat. No.: B15309189
M. Wt: 213.28 g/mol
InChI Key: KWXCLRDVTINASG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Piperazin-1-yl)quinoline is a versatile chemical building block and key intermediate in medicinal chemistry, particularly valued in the development of novel therapeutic agents. Its core structure, featuring a quinoline scaffold linked to a piperazine ring, is frequently employed in the design of hybrid molecules for pharmaceutical research . This compound serves as a fundamental precursor in antiprotozoal drug discovery. Researchers utilize the piperazinyl-quinoline backbone to create hybrid molecules aimed at combating diseases like malaria and amoebiasis . The quinoline moiety is known to promote hem binding, while the piperazine linker provides a convenient site for functionalization with other pharmacophores, such as sulfonamide groups, to produce single agents with dual mechanisms of action . This strategy is a recognized approach in antimalarial drug design to overcome parasite resistance . Beyond antiprotozoal applications, the this compound scaffold shows significant promise in anticancer research. Derivatives of this compound have been synthesized and evaluated as inhibitors of VEGFR-II (Vascular Endothelial Growth Factor Receptor-2), a critical target in cancer management . Studies demonstrate that these derivatives can exhibit potent cytotoxicity against human cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3), by inhibiting angiogenic signaling pathways . Furthermore, the structural motif is under investigation in neurodegenerative disease research, where similar hydroxyquinoline derivatives are explored for their potential to chelate iron and reduce oxidative stress associated with conditions like Parkinson's disease . The solid-state properties of related piperazinyl-quinoline compounds are a critical area of study, as different crystalline forms (polymorphs, hydrates) can significantly impact the material's physical properties, bioavailability, and performance in biological assays . This highlights the importance of thorough chemical characterization in research. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with care in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

7-piperazin-1-ylquinoline

InChI

InChI=1S/C13H15N3/c1-2-11-3-4-12(10-13(11)15-5-1)16-8-6-14-7-9-16/h1-5,10,14H,6-9H2

InChI Key

KWXCLRDVTINASG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC3=C(C=CC=N3)C=C2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 7-(Piperazin-1-yl)quinoline: Physicochemical Properties, Characterization, and Biological Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 7-(Piperazin-1-yl)quinoline is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known properties of its constituent moieties (quinoline and piperazine), data from structurally similar compounds, and established analytical methodologies.

Introduction

This compound is a heterocyclic organic compound featuring a quinoline nucleus substituted with a piperazine ring at the 7-position. The quinoline scaffold is a key pharmacophore in numerous clinically approved drugs, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The addition of a piperazine moiety can significantly influence the molecule's physicochemical properties, such as basicity and solubility, which in turn can modulate its pharmacokinetic and pharmacodynamic profile. This document serves as a technical guide to the core basic properties and characterization of this compound, providing researchers with a foundational understanding for its potential application in drug discovery and development.

Physicochemical Properties

PropertyEstimated Value/InformationBasis for Estimation
Molecular Formula C₁₃H₁₅N₃Structural analysis
Molecular Weight 213.28 g/mol Calculation from molecular formula
pKa pKa₁ ≈ 4.9 (quinoline nitrogen), pKa₂ ≈ 9.8 (piperazine nitrogens)The pKa of quinoline is approximately 4.90.[1] Piperazine has two pKa values, and the second is typically around 9.8. The substitution is expected to have a minor effect on these values.
Solubility Expected to be soluble in acidic aqueous solutions and polar organic solvents.Piperazine is freely soluble in water.[2][3][4][5] The quinoline moiety will decrease aqueous solubility, but the basic nitrogens will allow for salt formation in acidic conditions, enhancing solubility.
LogP Estimated to be in the range of 2-3Calculated based on the lipophilicity of the quinoline core and the hydrophilic nature of the piperazine ring.

Synthesis

A plausible synthetic route for this compound would involve a nucleophilic aromatic substitution reaction.

Reaction Scheme:

7-Haloquinoline (e.g., 7-chloroquinoline or 7-fluoroquinoline) would be reacted with an excess of piperazine in a suitable solvent, such as a high-boiling point alcohol or a polar aprotic solvent, often in the presence of a base to scavenge the resulting hydrohalic acid.

  • Reactants: 7-Chloroquinoline, Piperazine

  • Solvent: e.g., Isopropanol, N,N-Dimethylformamide (DMF)

  • Base (optional): e.g., Potassium carbonate

  • Conditions: Refluxing temperature for several hours.[6][7]

The reaction progress would be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the product would be isolated by extraction and purified by crystallization or column chromatography.

Experimental Protocols for Characterization

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.

Protocol:

  • Sample Preparation: Prepare a ~1 mM solution of this compound in a suitable solvent mixture (e.g., water with a co-solvent if needed).[8][9]

  • Calibration: Calibrate the pH meter using standard buffers.

  • Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).[8][9]

  • Data Acquisition: Record the pH after each addition of the titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.[10][11][12]

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve sample in solvent prep2 Prepare standardized titrant prep1->prep2 titrate1 Calibrate pH meter prep2->titrate1 titrate2 Titrate sample with titrant titrate1->titrate2 titrate3 Record pH at intervals titrate2->titrate3 analysis1 Plot pH vs. titrant volume titrate3->analysis1 analysis2 Determine half-equivalence points analysis1->analysis2 analysis3 Identify pKa values analysis2->analysis3

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Solubility by Shake-Flask Method

This is the gold standard method for determining thermodynamic solubility.[13]

Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvent (e.g., water, phosphate-buffered saline).[14][15]

  • Equilibration: Agitate the vials at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.[15][16][17]

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.[15]

  • Quantification: Determine the concentration of the compound in the clear supernatant/filtrate using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[14][15]

G start Add excess solid to solvent shake Agitate at constant temperature start->shake separate Centrifuge or filter shake->separate quantify Analyze supernatant/filtrate separate->quantify end Determine solubility quantify->end

Caption: Shake-flask method for solubility determination.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the quinoline ring and the aliphatic protons of the piperazine ring. The chemical shifts of the quinoline protons will be in the aromatic region (typically δ 7-9 ppm). The piperazine protons will appear as multiplets in the upfield region (typically δ 3-4 ppm). The NH proton of the piperazine may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the quinoline ring (typically δ 120-150 ppm) and the piperazine ring (typically δ 40-50 ppm).

Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 5-10 mg/mL.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Expected Molecular Ion: For the parent compound, the expected [M+H]⁺ ion would be at m/z 214.13.

  • Fragmentation: Common fragmentation patterns would involve the cleavage of the piperazine ring.

Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 10-100 µg/mL.[18] The sample should be free of non-volatile salts.[18]

Infrared (IR) Spectroscopy

IR spectroscopy can identify the functional groups present in the molecule.

  • Expected Absorptions:

    • N-H stretching (piperazine): ~3300 cm⁻¹ (may be broad)

    • Aromatic C-H stretching (quinoline): ~3000-3100 cm⁻¹

    • C=C and C=N stretching (quinoline ring): ~1500-1600 cm⁻¹

    • C-N stretching: ~1200-1300 cm⁻¹

Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of the solid sample into a fine powder.[19]

  • Mix thoroughly with ~100-200 mg of dry KBr powder.[19][20]

  • Press the mixture in a die under high pressure to form a transparent pellet.[20][21][22]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of the compound and for quantification. A reverse-phase method would be suitable.

Typical HPLC Conditions:

  • Column: C18 stationary phase.

  • Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.[23]

  • Detection: UV detection at a wavelength where the quinoline chromophore absorbs strongly (e.g., ~254 nm or ~330 nm).

Potential Biological Activity and Signaling Pathways

While there is no specific data for this compound, the quinoline-piperazine scaffold is prevalent in compounds with a wide array of biological activities.[24][25] It is plausible that this compound could serve as a scaffold for developing agents targeting similar pathways.

  • Anticancer Activity: Many quinoline derivatives exhibit anticancer properties. For instance, derivatives of 7-chloro-4-(piperazin-1-yl)quinoline have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[25][26]

G compound Quinoline-Piperazine Derivative receptor VEGFR-2 compound->receptor Inhibits pathway Angiogenesis Signaling Pathway receptor->pathway Activates effect Inhibition of Tumor Growth pathway->effect Promotes

Caption: Potential mechanism of action for quinoline-piperazine derivatives.

  • Antimicrobial Activity: The fluoroquinolone antibiotics, which feature a related core structure, are potent antibacterial agents. The 7-piperazinyl substituent is a common feature in many of these drugs.[27]

Conclusion

This compound is a compound of interest due to the established pharmacological importance of its constituent quinoline and piperazine moieties. While direct experimental data is scarce, this guide provides a comprehensive framework for its synthesis, characterization, and potential biological evaluation based on established scientific principles and data from analogous structures. The detailed experimental protocols and expected analytical outcomes presented here should serve as a valuable resource for researchers initiating studies on this and related compounds in the field of drug discovery and development.

References

Synthesis of the 7-(Piperazin-1-yl)quinoline Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-(piperazin-1-yl)quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Derivatives of this scaffold have shown promise as antimalarial, anticancer, anti-HIV, and anti-inflammatory agents.[1] This technical guide provides an in-depth overview of the synthesis of the this compound core, detailed experimental protocols, and an exploration of its relevance in targeting signaling pathways, particularly the VEGFR-2 pathway implicated in angiogenesis.

Synthetic Routes and Methodologies

The primary and most widely employed method for the synthesis of the this compound scaffold is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a halo-substituted quinoline, most commonly a 4-haloquinoline, with piperazine. The reactivity of the halogen at the C4 position of the quinoline ring is enhanced by the electron-withdrawing effect of the quinoline nitrogen, facilitating nucleophilic attack by piperazine.

A common starting material for this synthesis is 4,7-dichloroquinoline. The chlorine atom at the C4 position is significantly more reactive towards nucleophilic substitution than the chlorine at the C7 position. This regioselectivity allows for the selective introduction of the piperazine moiety at the desired position.

Several variations of this reaction have been reported, differing in the choice of solvent, temperature, and the use of a base. Common solvents include isopropanol, methanol, ethanol, N-methyl-2-pyrrolidinone (NMP), and even water under acidic conditions.[2][3][4] The reaction is typically carried out at elevated temperatures, often under reflux. The use of a base, such as potassium carbonate, is sometimes employed to neutralize the hydrogen halide formed during the reaction and to deprotonate the piperazine, thereby increasing its nucleophilicity.[2]

An alternative approach involves the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. While less commonly reported for this specific scaffold, it represents a powerful tool for the formation of carbon-nitrogen bonds and could be applicable, particularly for less reactive haloquinolines.

Synthetic Pathway Overview

Synthesis_Pathway 4,7-Dichloroquinoline 4,7-Dichloroquinoline Reaction Nucleophilic Aromatic Substitution (SNAr) 4,7-Dichloroquinoline->Reaction Piperazine Piperazine Piperazine->Reaction Product This compound Side_Product Dimeric Side-Product Reaction->Product Desired Reaction Reaction->Side_Product Side Reaction

Caption: General synthetic pathway for this compound.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes various reported methods for the synthesis of 7-chloro-4-(piperazin-1-yl)quinoline, a key intermediate.

Starting MaterialReagents & ConditionsSolventYield (%)Purity (%)Reference
4,7-DichloroquinolinePiperazine (3 eq.), K₂CO₃i-PrOH, reflux, 18h82-8698WO09050734[2]
4,7-DichloroquinolinePiperazine (excess)Methanol, reflux, 8h86>99 (as Form B)US 9,206,133 B2[2]
4,7-DichloroquinolinePiperazineNMP, highly diluted54-Molecules, 2008, 13, 2426[3]
4,7-DichloroquinolinePiperazine (5 eq.)Methanol, reflux, 5h80-Bioorg. Med. Chem., 2009, 17, 6451[2]
4,7-DichloroquinolinePiperazine, HClWater, reflux, 4h95.298.6CN103058926A[4]
4,7-DichloroquinolinePiperazine, K₂CO₃i-PrOH, reflux, 36h95-US2006/270852[2]

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of 7-chloro-4-(piperazin-1-yl)quinoline based on a reported method.[2]

Synthesis of 7-chloro-4-(piperazin-1-yl)quinoline

Materials:

  • 4,7-Dichloroquinoline

  • Anhydrous Piperazine

  • Methanol

  • Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Filtration apparatus (Büchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • To a solution of anhydrous piperazine (e.g., 3 equivalents) in methanol, add 4,7-dichloroquinoline (e.g., 1 equivalent).

  • Heat the reaction mixture to reflux and maintain for 8 hours with continuous stirring.

  • After 8 hours, cool the reaction mixture to room temperature.

  • Filter the resulting suspension to remove any solid byproducts.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain an oily residue.

  • Wash the oil with water until a solid precipitate forms.

  • Filter the precipitate and wash thoroughly with water.

  • Dry the solid product to yield crystalline 7-chloro-4-(piperazin-1-yl)quinoline.

Characterization:

The product can be characterized by standard analytical techniques:

  • ¹H NMR (200 MHz, CDCl₃): δ 8.58 (d, J=5.1 Hz, 1H), 8.02 (d, J=2.2 Hz, 1H), 7.94 (d, J=9.0 Hz, 1H), 7.40 (dd, J=2.2 Hz, J=9.0 Hz, 1H), 6.81 (d, J=5.1 Hz, 1H), 3.16 (s, 8H), 1.92 (bs, 1H).[3]

  • Purity: Can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification Reagents Combine 4,7-Dichloroquinoline, Piperazine, and Methanol Reflux Heat to Reflux (8 hours) with Stirring Reagents->Reflux Cooling Cool to Room Temperature Reflux->Cooling Filtration1 Filter Suspension Cooling->Filtration1 Evaporation Remove Solvent (Rotary Evaporator) Filtration1->Evaporation Precipitation Wash with Water to Precipitate Solid Evaporation->Precipitation Filtration2 Filter and Wash Solid Product Precipitation->Filtration2 Drying Dry the Final Product Filtration2->Drying VEGFR2_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization pVEGFR2 p-VEGFR-2 (Autophosphorylation) VEGFR2->pVEGFR2 PLCg PLCγ pVEGFR2->PLCg PI3K PI3K pVEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Permeability Permeability PKC->Permeability MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival Inhibitor This compound Derivatives Inhibitor->pVEGFR2 Inhibition

References

The Lynchpin Molecule: A Technical Guide to 7-Chloro-4-(piperazin-1-yl)quinoline in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of key intermediates is paramount to the successful and efficient synthesis of bioactive molecules. Among these crucial building blocks, 7-chloro-4-(piperazin-1-yl)quinoline has emerged as a versatile and highly valuable scaffold. Its unique structural features, combining the pharmacologically significant quinoline core with a reactive piperazine moiety, have positioned it as a central intermediate in the development of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the synthesis of 7-chloro-4-(piperazin-1-yl)quinoline, its pivotal role in the production of notable drugs, and the underlying biological pathways targeted by its derivatives.

Synthesis of the Core Intermediate: 7-Chloro-4-(piperazin-1-yl)quinoline

The synthesis of 7-chloro-4-(piperazin-1-yl)quinoline is a well-established process, primarily achieved through the nucleophilic aromatic substitution of 4,7-dichloroquinoline with piperazine. Various methodologies have been developed to optimize this reaction in terms of yield, purity, and environmental impact.

Synthetic Workflow

The general synthetic approach involves the reaction of 4,7-dichloroquinoline with an excess of piperazine, often in the presence of a solvent and sometimes a base. The workflow can be summarized as follows:

G 4,7-Dichloroquinoline 4,7-Dichloroquinoline Reaction Reaction 4,7-Dichloroquinoline->Reaction Piperazine Piperazine Piperazine->Reaction Work-up & Purification Work-up & Purification Reaction->Work-up & Purification 7-Chloro-4-(piperazin-1-yl)quinoline 7-Chloro-4-(piperazin-1-yl)quinoline Work-up & Purification->7-Chloro-4-(piperazin-1-yl)quinoline G Intermediate 7-Chloro-4-(piperazin-1-yl)quinoline Coupling Coupling Intermediate->Coupling Linker 1,3-Dibromopropane or 1-bromo-3-chloropropane Linker->Coupling Piperaquine Piperaquine Coupling->Piperaquine G cluster_0 Step 1: Acylation cluster_1 Step 2: Amination Start 7-Chloro-4-(piperazin-1-yl)quinoline Intermediate 2-Chloro-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone Start->Intermediate Triethylamine, Chloroform Reagent1 Chloroacetyl chloride Reagent1->Intermediate Intermediate2 2-Chloro-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone FinalProduct 1-(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)-2-(substituted amino)ethanone Derivatives Intermediate2->FinalProduct Reagent2 Substituted Secondary Amine Reagent2->FinalProduct G cluster_0 Cell Membrane cluster_1 Intracellular Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization pVEGFR2 Phosphorylated VEGFR-2 VEGFR2->pVEGFR2 Autophosphorylation PLCg PLCγ pVEGFR2->PLCg PI3K PI3K pVEGFR2->PI3K Src Src pVEGFR2->Src PKC PKC PLCg->PKC Permeability Permeability PLCg->Permeability Akt Akt PI3K->Akt Migration Migration Src->Migration Raf Raf PKC->Raf Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

The Ascendant Therapeutic Potential of Novel 7-(Piperazin-1-yl)quinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a privileged heterocyclic system, continues to be a cornerstone in medicinal chemistry, yielding a plethora of compounds with diverse pharmacological activities. Among these, derivatives featuring a piperazine moiety at the 7-position have emerged as a particularly promising class of therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of novel 7-(piperazin-1-yl)quinoline derivatives, with a focus on their anticancer, antibacterial, and antimalarial properties.

Synthesis of this compound Derivatives

The core synthesis of this compound derivatives typically involves a nucleophilic aromatic substitution reaction. A common starting material is 4,7-dichloroquinoline, which reacts with piperazine to yield 7-chloro-4-(piperazin-1-yl)quinoline[1][2]. This key intermediate can then be further modified. For instance, novel 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(N-substituted-amino)-ethanone derivatives have been synthesized through the amination of 2-chloro-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone with various secondary amines[3]. Another approach involves the coupling of intermediates with N-Boc piperazine, followed by deprotection and subsequent reaction with sulfonyl or acid chlorides to generate a diverse library of compounds[4].

Synthesis_Scheme cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_derivatives Derivative Synthesis cluster_final Final Products 4,7-dichloroquinoline 4,7-dichloroquinoline 7-chloro-4-(piperazin-1-yl)quinoline 7-chloro-4-(piperazin-1-yl)quinoline 4,7-dichloroquinoline->7-chloro-4-(piperazin-1-yl)quinoline Nucleophilic Aromatic Substitution Piperazine Piperazine Piperazine->7-chloro-4-(piperazin-1-yl)quinoline Amine Substitution Amine Substitution 7-chloro-4-(piperazin-1-yl)quinoline->Amine Substitution Acylation Acylation 7-chloro-4-(piperazin-1-yl)quinoline->Acylation Sulfonylation Sulfonylation 7-chloro-4-(piperazin-1-yl)quinoline->Sulfonylation Novel this compound Derivatives Novel this compound Derivatives Amine Substitution->Novel this compound Derivatives Acylation->Novel this compound Derivatives Sulfonylation->Novel this compound Derivatives

A generalized synthetic scheme for this compound derivatives.

Anticancer Activity

A significant body of research has focused on the anticancer potential of this compound derivatives. These compounds have demonstrated potent cytotoxic effects against a range of human cancer cell lines.

Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of selected novel this compound derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDCell LineIC50 (µM)Reference
4q MCF-7 (Breast)6.502[3]
4q PC3 (Prostate)11.751[3]
Compound 6 HCT-116 (Colon)9.3[5]
Compound 6 HepG-2 (Liver)7.8[5]
Compound 10 HCT-116 (Colon)-[5]
Compound 7 HCT-116 (Colon)-[5]
Mechanism of Action: VEGFR-2 Inhibition

One of the key mechanisms underlying the anticancer activity of these derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of angiogenesis. By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that tumors need to grow and metastasize. For example, compound 4q was identified as a potent VEGFR-2 inhibitor with an IC50 of 1.38 µM[3].

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Inhibition VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation VEGF VEGF VEGF->VEGFR2 Binding PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK/MAPK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibition

Simplified VEGFR-2 signaling pathway and the inhibitory action of derivatives.

Antibacterial and Antimalarial Activities

Beyond their anticancer properties, this compound derivatives have also shown significant promise as antimicrobial and antimalarial agents.

Antibacterial Activity

Several novel quinoline-piperazine hybrids have been synthesized and evaluated for their in vitro antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Compound IDBacterial StrainMIC (µg/mL)Reference
10g S. aureus0.03[4]
11e M. tuberculosis1.1 (µM)[4]
Antimalarial Activity

The 7-chloroquinoline core is a well-established pharmacophore in antimalarial drug discovery, with chloroquine being a prime example. The hybridization of this core with a piperazine moiety has led to the development of new derivatives with potential antimalarial activity. While specific IC50 values for novel this compound derivatives were not detailed in the provided search results, the structural similarity to known antimalarials like piperaquine suggests this is a promising area for further investigation[1].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are standardized protocols for the key biological assays discussed.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

VEGFR-2 Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

  • Assay Setup: In a 96-well plate, add the VEGFR-2 enzyme, a phosphate-containing substrate (e.g., poly(Glu, Tyr) 4:1), and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or luminescence-based assays that measure the remaining ATP.

  • Data Analysis: Calculate the percentage of inhibition relative to a control without the inhibitor and determine the IC50 value.

Antibacterial Minimum Inhibitory Concentration (MIC) Testing

The broth microdilution method is a common technique for determining the MIC.

  • Compound Preparation: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration (approximately 5 x 10^5 CFU/mL).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound for a specified duration.

  • Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_moa Mechanism of Action Studies cluster_lead Lead Optimization Synthesis Synthesis of This compound Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Cytotoxicity Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity Antibacterial Antibacterial Screening (MIC Assay) Characterization->Antibacterial Antimalarial Antimalarial Screening Characterization->Antimalarial Kinase_Assay Kinase Inhibition Assay (e.g., VEGFR-2) Cytotoxicity->Kinase_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Cytotoxicity->Apoptosis_Assay Lead_Optimization Lead Compound Identification & Optimization Antibacterial->Lead_Optimization Antimalarial->Lead_Optimization Kinase_Assay->Lead_Optimization Apoptosis_Assay->Lead_Optimization

A typical workflow for the development of novel therapeutic agents.

Conclusion and Future Directions

Novel this compound derivatives represent a versatile and highly promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy against cancer, bacteria, and potentially malaria, highlights the broad applicability of this chemical class. Future research should focus on expanding the structural diversity of these derivatives to improve their potency, selectivity, and pharmacokinetic profiles. Further elucidation of their mechanisms of action will also be critical in guiding the rational design of next-generation drugs based on the this compound core. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in this exciting and rapidly evolving field.

References

Exploring the Pharmacophore of Quinoline-Piperazine Hybrids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline ring is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] Similarly, the piperazine nucleus is a common feature in many biologically significant molecules, often imparting favorable pharmacokinetic properties.[2] The molecular hybridization of these two pharmacophores has given rise to a versatile class of compounds—quinoline-piperazine hybrids—that have demonstrated significant potential in various therapeutic areas. These hybrids have been explored as anticancer, antimicrobial, antimalarial, antiviral, and neuroprotective agents.[3][4][5][6][7]

This technical guide provides an in-depth exploration of the quinoline-piperazine pharmacophore, summarizing key structure-activity relationships (SAR), presenting quantitative biological data, detailing relevant experimental protocols, and visualizing critical workflows and concepts.

Pharmacophore and Structure-Activity Relationships (SAR)

The core pharmacophore consists of a quinoline ring system linked to a piperazine moiety. The therapeutic activity and potency of these hybrids are heavily influenced by the nature and position of substituents on both the quinoline and piperazine rings, as well as the linker connecting them.

Antimicrobial and Antitubercular Activity

The quinoline core is a well-established scaffold for antimicrobial agents, with many marketed antibiotics like ciprofloxacin and levofloxacin featuring this structure.[3] Hybrids that couple the quinoline and piperazine moieties with sulfonamides or amides have shown promising results, particularly against drug-resistant tuberculosis strains.[3][8]

Key SAR Insights:

  • Piperazine Substituent: Sulfonamide derivatives attached to the piperazine ring are generally more biologically active than their amide counterparts against various bacterial pathogens.[3]

  • Aryl Group Substitution: The presence of electron-withdrawing groups like fluoro (F) or trifluoromethyl (CF3) on the terminal aryl ring (attached to the sulfonamide) significantly enhances antibacterial and antitubercular activity.[3]

  • Quinoline Substitution: Modifications at the 2nd, 4th, and 6th positions of the quinoline ring have been explored. A 4,6-dimethoxy substituted quinoline coupled with a piperazine-sulfonamide bearing a 2-fluoro substitution on the benzene ring showed excellent activity against S. aureus and M. catarrhalis.[3]

Anticancer Activity

Quinoline-piperazine hybrids have emerged as a promising class of anticancer agents.[7][9] The design strategy often involves creating hybrid molecules that can interact with specific targets in cancer cells, such as kinases or DNA.

Key SAR Insights:

  • Linker Moiety: The introduction of a urea or thiourea scaffold as a linker between the piperazine and a terminal aryl group has yielded compounds with significant antiproliferative activity against breast cancer cell lines (MDA-MB231, MDA-MB468, MCF7).[10][11]

  • Terminal Group: Bulky substituents on the terminal urea/thiourea moiety appear to have a favorable effect on anticancer activity.[7]

  • Quinoline Substitution: A chloro group at the 7th position (X=Cl) of the quinoline ring generally results in more effective anticancer agents compared to a trifluoromethyl group (X=CF3).[7] For instance, compound 23 (4-(7-chloro-quinolin-4-yl)-piperazine-1-carbothioic acid (2-morpholin-4-yl-ethyl)-amide) showed potent and selective activity against cancer cells over non-cancer cells.[10]

Anti-Alzheimer's Disease Activity

Multi-target directed ligands (MTDLs) are a key strategy in developing treatments for complex neurodegenerative conditions like Alzheimer's disease.[5] Quinoline-piperazine hybrids have been designed as MTDLs to simultaneously target acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and metal-induced amyloid aggregation.[5][12]

Key SAR Insights:

  • Multi-Target Action: These hybrids can exhibit notable inhibitory activity against both AChE and BuChE enzymes and also demonstrate metal chelating tendencies with ions like Cu2+, Zn2+, and Fe2+.[5]

  • Specific Substitutions: A compound featuring a 4-chloroaniline moiety and a 4-methoxybenzyl group displayed the most promising dual inhibitory activities against both AChE and BuChE.[5][12] Another derivative with 2-methoxyaniline and 4-fluorobenzyl substituents showed the highest inhibition for BuChE.[12]

Data Presentation: Biological Activity

The following tables summarize the quantitative data for various quinoline-piperazine hybrids across different therapeutic areas.

Table 1: Antitubercular and Antibacterial Activity of Quinoline-Piperazine Sulfonamides [3][8]

CompoundSubstitutionsTarget StrainMIC (µM)
10g 4,6-dimethoxy quinoline; 2-fluoro on aryl sulfonamideM. tuberculosis H37Rv0.07
11e 6-fluoro quinoline; 2-fluoro on aryl sulfonamideM. tuberculosis H37Rv1.1
10g 4,6-dimethoxy quinoline; 2-fluoro on aryl sulfonamideS. aureus0.03 (µg/mL)
10g 4,6-dimethoxy quinoline; 2-fluoro on aryl sulfonamideM. catarrhalis0.06 (µg/mL)
Ciprofloxacin Standard DrugS. aureus0.25 (µg/mL)

Table 2: Anticancer Activity of Quinoline-Piperazine Urea/Thiourea Hybrids [7][10]

CompoundQuinoline SubstituentLinkerTerminal GroupCell LineIC50 (µM)
87g (RL-15) 7-ChloroThiourea2-morpholin-4-yl-ethylMDA-MB-2313.0
87g (RL-15) 7-ChloroThiourea2-morpholin-4-yl-ethylMCF10A (non-cancer)32.3
5 7-ChloroUrea4-fluoro-phenylMDA-MB231-
17 7-ChloroThioureaPhenylMDA-MB231-
23 7-ChloroThiourea2-morpholin-4-yl-ethylMDA-MB231-

Note: Specific IC50 values for compounds 5, 17, and 23 were noted as significantly improved but not quantified in the cited abstract text. Compound 23 is equivalent to 87g/RL-15.

Table 3: Anti-Alzheimer's Activity of Quinoline-Piperazine Hybrids [5][12]

CompoundKey SubstituentsTarget EnzymeIC50 (µM)
95 4-chloroaniline, 4-methoxybenzylAChE3.013
95 4-chloroaniline, 4-methoxybenzylBuChE3.144
83 2-methoxyaniline, 4-fluorobenzylBuChE1.888

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts central to the development of quinoline-piperazine hybrids.

G General Workflow for Quinoline-Piperazine Hybrid Development cluster_design Design & Synthesis cluster_eval Biological Evaluation start Scaffold Selection (Quinoline, Piperazine) design Hybrid Design (SAR, Docking) start->design synthesis Chemical Synthesis design->synthesis purification Purification & Characterization synthesis->purification screening In Vitro Screening (e.g., MIC, IC50) purification->screening cytotoxicity Cytotoxicity Assays screening->cytotoxicity mechanism Mechanism of Action Studies cytotoxicity->mechanism optimization Lead Optimization mechanism->optimization optimization->design Feedback Loop

Caption: General workflow from design and synthesis to biological evaluation.

G Synthesis of Quinoline-Piperazine Sulfonamide/Amide Hybrids cluster_sulfonamide Sulfonamide Synthesis cluster_amide Amide Synthesis reagents reagents quinoline_piperazine Quinoline-Piperazine Intermediate (7a/7b) base1 DIPEA, DCM 0-10 °C, 8h quinoline_piperazine->base1 base2 Et3N, DCM 0-10 °C, 4h quinoline_piperazine->base2 sulfonyl_chloride Aryl Sulfonyl Chlorides (8a-i) sulfonyl_chloride->base1 sulfonamide_product Sulfonamide Hybrids (10a-i, 11a-f) acid_chloride Aryl Acid Chlorides (9a-g) acid_chloride->base2 amide_product Amide Hybrids (10j-p, 11g-k) base1->sulfonamide_product base2->amide_product

Caption: Synthetic pathway for creating sulfonamide and amide derivatives.

G Multi-Target Directed Ligand (MTDL) Concept for Alzheimer's center Quinoline-Piperazine Hybrid target1 AChE/BuChE Inhibition center->target1 target2 Metal Chelation (Cu, Zn, Fe) center->target2 target3 Antioxidant Activity center->target3 outcome Therapeutic Effect: - Restore Neurotransmitter Levels - Reduce Aβ Plaque Aggregation - Decrease Oxidative Stress target1->outcome target2->outcome target3->outcome

Caption: Multi-target approach for Alzheimer's disease therapy.

Experimental Protocols

This section details the generalized methodologies for the synthesis and biological evaluation of quinoline-piperazine hybrids, based on common practices found in the literature.

General Synthesis of 7-Substituted-4-piperazin-1-yl-quinoline

This procedure describes the initial nucleophilic substitution to create the core scaffold.[11]

  • A mixture of a 7-substituted-4-chloro-quinoline (1 equivalent), piperazine (3 equivalents), and triethylamine (1 equivalent) is prepared.

  • The reaction mixture is stirred and heated slowly to 80°C over one hour.

  • The temperature is then increased to 130-140°C and maintained for approximately 6 hours with continuous stirring.

  • After cooling to room temperature, the mixture is dissolved in dichloromethane (DCM).

  • The organic layer is washed sequentially with 5% aqueous sodium bicarbonate (NaHCO3), water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which is then purified, typically by column chromatography.

Synthesis of Sulfonamide/Amide Derivatives

This procedure details the coupling of the core scaffold with sulfonyl or acid chlorides.[3]

  • The TFA salt of the quinoline-piperazine intermediate is dissolved in a suitable solvent like Dichloromethane (DCM).

  • The solution is cooled to 0-10°C.

  • A base, such as Diisopropylethylamine (DIPEA) for sulfonamides or Triethylamine (Et3N) for amides, is added.

  • The appropriate aryl sulfonyl chloride or aryl acid chloride (1.1 equivalents) is added dropwise.

  • The reaction is stirred at low temperature for 4-8 hours until completion, monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is washed with water and brine, dried over sodium sulfate, and concentrated.

  • The final product is purified by column chromatography.

In Vitro Antibacterial Assay (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method.[2][3]

  • Bacterial strains are cultured in appropriate broth (e.g., Mueller-Hinton) to a specific cell density.

  • The synthesized compounds are serially diluted in a 96-well microtiter plate to achieve a range of concentrations.

  • The bacterial suspension is added to each well.

  • Standard antibiotics (e.g., Ciprofloxacin, Linezolid) are included as positive controls.

  • The plates are incubated at 37°C for 22-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Assay (MTT Assay)

The antiproliferative activity of the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Human cancer cells (e.g., MDA-MB-231, A549) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • After incubation, the medium is replaced with fresh medium containing MTT solution.

  • The plates are incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration required to inhibit 50% of cell growth) is determined.

Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity against AChE and BuChE is measured using the spectrophotometric method developed by Ellman.[13]

  • The assay is performed in a phosphate buffer solution (pH 8.0).

  • The enzyme (AChE or BuChE) is pre-incubated with various concentrations of the hybrid compound for a set time at a controlled temperature.

  • The substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BuChE) and the chromogenic reagent DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) are added to initiate the reaction.

  • The enzyme hydrolyzes the substrate to thiocholine, which then reacts with DTNB to produce a yellow-colored anion.

  • The rate of color change is monitored by measuring the absorbance at a specific wavelength (e.g., 412 nm) over time.

  • The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.

Conclusion

Quinoline-piperazine hybrids represent a highly versatile and promising scaffold in modern drug discovery. The ease of chemical modification at multiple positions on both the quinoline and piperazine moieties allows for fine-tuning of their pharmacological profiles. Structure-activity relationship studies have consistently shown that specific substitutions can potently enhance activity against a range of targets, from bacterial pathogens and cancer cell lines to enzymes implicated in neurodegeneration. The continued exploration of this pharmacophore, guided by the principles of molecular hybridization and multi-target-directed design, holds significant promise for the development of next-generation therapeutic agents.

References

Initial Screening of 7-(Piperazin-1-yl)quinoline Analogues for Anticancer Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the basis of numerous therapeutic agents. When functionalized with a piperazine moiety at the 7th position, these analogues have demonstrated significant potential as anticancer agents. Their mechanisms of action are diverse, ranging from inhibition of key signaling pathways to induction of apoptosis and cell cycle arrest. This technical guide provides a comprehensive overview of the initial screening process for novel 7-(piperazin-1-yl)quinoline analogues, detailing experimental protocols, presenting key cytotoxicity data, and illustrating the underlying molecular pathways.

Introduction

Quinoline derivatives have long been recognized for their broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2][3] The incorporation of a piperazine ring, a common pharmacophore, can enhance the physicochemical properties and biological activity of the parent molecule. This guide focuses on the initial evaluation of this compound analogues, a class of compounds that has shown promise in targeting various cancer cell lines. The primary screening phase is critical for identifying lead compounds and elucidating their preliminary mechanisms of action, which commonly involve targeting receptor tyrosine kinases like VEGFR-II, inducing apoptosis, and causing cell cycle disruption.[4][5][6][7][8]

In Vitro Cytotoxicity Screening

The initial step in evaluating the anticancer potential of newly synthesized this compound analogues is to assess their cytotoxicity against a panel of human cancer cell lines. This is typically achieved through colorimetric assays such as the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Quantitative Cytotoxicity Data

The following tables summarize the in vitro anticancer activity of selected this compound analogues and related derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
4q MCF-7 (Breast)6.502Doxorubicin6.774
4q PC3 (Prostate)11.751Doxorubicin7.7316
QQ1 ACHN (Renal)1.5--
1a Mean of 60 cell lines2.63-3.095-Fluorouracil22.60
2a Mean of 60 cell lines2.63-3.09Gefitinib3.24
3b Mean of 60 cell lines2.63-3.09Erlotinib7.29
6b Mean of 60 cell lines2.63-3.09--
7a Mean of 60 cell lines2.63-3.09--
GNU 02 MCF-7 (Breast)7.94Gefitinib22.37
GNU 12 HCT-15 (Colon)8.43Gefitinib1.51
GNU 25 HCT-15 (Colon)9.41--
Compound 2 Various~10--
Compound 6h Various~10--

Table 1: In Vitro Cytotoxicity (IC50) of Selected Quinoline Analogues.[7][8][9][10][11][12]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Workflow A 1. Cell Seeding Seed cells in a 96-well plate and incubate for 24h. B 2. Compound Treatment Treat cells with varying concentrations of quinoline analogues. A->B C 3. Incubation Incubate for 48-72 hours. B->C D 4. MTT Addition Add MTT solution to each well and incubate for 4 hours. C->D E 5. Formazan Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals. D->E F 6. Absorbance Measurement Measure absorbance at 570 nm using a microplate reader. E->F

Caption: Workflow of the MTT assay for determining cell viability.

Detailed Steps:

  • Cell Seeding: Cancer cells are harvested and seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well. The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Administration: The this compound analogues are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these compounds.

  • Incubation: The treated plates are incubated for a period of 48 to 72 hours.

  • MTT Reagent Addition: After incubation, the medium is removed, and MTT solution (5 mg/mL in PBS) is added to each well. The plates are incubated for another 4 hours.

  • Solubilization: The MTT solution is removed, and a solubilizing agent such as DMSO is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Mechanistic Studies: Apoptosis and Cell Cycle Analysis

Lead compounds identified from the initial cytotoxicity screening are further investigated to determine their mechanism of action. Flow cytometry is a powerful technique used to analyze apoptosis and cell cycle distribution.

Apoptosis Induction

Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. A new derivative of ciprofloxacin, a related quinolone structure, has been shown to induce apoptosis.[13]

Signaling Pathway for p53-Mediated Apoptosis

Apoptosis_Pathway cluster_cell Cancer Cell Compound This compound Analogue p53 p53 Activation Compound->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mitochondrion Mitochondrial Permeabilization Bax->Mitochondrion Bcl2->Mitochondrion Caspase Caspase Activation Mitochondrion->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Simplified p53-mediated apoptotic pathway.

Cell Cycle Analysis

Quinoline analogues can also induce cell cycle arrest, preventing cancer cells from proliferating. For instance, some derivatives cause cell cycle arrest at the G2/M phase.[13]

Experimental Workflow for Cell Cycle Analysis

Cell_Cycle_Workflow A 1. Cell Treatment Treat cells with the test compound for 24-48h. B 2. Cell Harvesting Harvest cells by trypsinization. A->B C 3. Cell Fixation Fix cells in cold 70% ethanol. B->C D 4. Staining Stain cells with Propidium Iodide (PI) and RNase. C->D E 5. Flow Cytometry Analyze DNA content using a flow cytometer. D->E F 6. Data Analysis Quantify cell population in G0/G1, S, and G2/M phases. E->F

Caption: Workflow for cell cycle analysis using flow cytometry.

Detailed Protocol for Apoptosis and Cell Cycle Analysis:

  • Cell Culture and Treatment: Cells are seeded in 6-well plates and treated with the this compound analogue at its IC50 concentration for 24 to 48 hours.

  • Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol for cell cycle analysis. For apoptosis assays, unfixed cells are used.

  • Staining:

    • Apoptosis: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Cell Cycle: Fixed cells are washed and stained with a solution containing PI and RNase.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. For apoptosis, the distribution of cells into viable, early apoptotic, late apoptotic, and necrotic populations is determined. For the cell cycle, the DNA content is measured to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Target-Based Screening: VEGFR-II Inhibition

A significant mechanism of action for some quinoline derivatives is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2 or VEGFR-II), a key regulator of angiogenesis.[7][8]

VEGFR-II Signaling Pathway

VEGFR2_Pathway cluster_membrane Cell Membrane VEGF VEGF VEGFR2 VEGFR-II Receptor VEGF->VEGFR2 Binding Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Quinoline 7-(Chloro-4-(piperazin-1-yl)) quinoline Analogue (e.g., 4q) Quinoline->Dimerization Inhibition Downstream Downstream Signaling (e.g., PI3K/Akt, Ras/Raf/MEK) Dimerization->Downstream Proliferation Cell Proliferation, Migration, Angiogenesis Downstream->Proliferation

Caption: Inhibition of the VEGFR-II signaling pathway.

VEGFR-II Kinase Assay

The inhibitory activity of the compounds against the VEGFR-II tyrosine kinase can be evaluated using in vitro kinase assays.

Experimental Protocol:

A typical VEGFR-II kinase assay involves incubating the recombinant human VEGFR-II enzyme with the test compound, a substrate peptide, and ATP. The amount of phosphorylated substrate is then quantified, often using an ELISA-based method. The IC50 value for VEGFR-II inhibition is then determined. For example, compound 4q was identified as a potent VEGFR-II inhibitor with an IC50 of 1.38 µM, compared to the standard drug sorafenib (IC50 = 0.33 µM).[8]

Conclusion and Future Directions

The initial screening of this compound analogues has revealed a class of compounds with significant potential for development as anticancer agents. The diverse mechanisms of action, including broad-spectrum cytotoxicity, induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways like VEGFR-II, highlight the versatility of this chemical scaffold.

Future research should focus on optimizing the lead compounds to enhance their potency and selectivity. Structure-activity relationship (SAR) studies will be crucial in designing next-generation analogues with improved pharmacokinetic and pharmacodynamic profiles. Further in-depth mechanistic studies are also warranted to fully elucidate the molecular targets and signaling pathways modulated by these promising compounds.

References

Discovery of 7-(Piperazin-1-yl)quinoline as a privileged structure in medicinal chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 7-(piperazin-1-yl)quinoline core has emerged as a quintessential privileged structure in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases. Its unique structural features, combining the rigid, aromatic quinoline system with the flexible, basic piperazine moiety, allow for diverse substitutions and fine-tuning of physicochemical and pharmacological properties. This guide provides a comprehensive overview of this important scaffold, including its synthesis, diverse biological activities, and the key signaling pathways it modulates, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Diverse Biological Profile of the this compound Scaffold

Derivatives of this compound have exhibited a wide array of pharmacological activities, underscoring their significance in drug discovery. The 7-chloro-4-(piperazin-1-yl)quinoline variant, in particular, has served as a crucial starting point for the development of numerous bioactive compounds.[1] The therapeutic applications of this scaffold are extensive, ranging from anticancer and antimalarial to anti-inflammatory and neuroprotective activities.[1][2]

Anticancer Activity

A significant area of investigation for this compound derivatives has been in oncology. These compounds have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[1][2] One of the primary mechanisms underlying their anticancer activity is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[3][4] By blocking VEGFR-2 signaling, these compounds can effectively stifle the tumor's blood supply.

Anti-inflammatory and Analgesic Properties

Select derivatives have shown promising anti-inflammatory and analgesic effects. For instance, compound 5 , 1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone, has been demonstrated to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in murine macrophage models.[2] This compound also exhibited significant peripheral and central analgesic activity in animal models, comparable to established drugs like diclofenac and tramadol.[5]

Neuroprotective and Other Activities

The versatility of the this compound scaffold extends to the central nervous system (CNS), with certain derivatives showing potential for the treatment of CNS disorders. Furthermore, this structural motif has been integral in the design of acetylcholinesterase (AChE) inhibitors, which are a mainstay in the symptomatic treatment of Alzheimer's disease.[2] The scaffold has also been explored for its activity as sirtuin inhibitors and dopamine D3 receptor ligands.[1][2]

Quantitative Biological Data

The following tables summarize the quantitative biological data for representative this compound derivatives across various therapeutic targets.

Table 1: Anticancer Activity of this compound Derivatives

CompoundCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
4q MCF-7 (Breast)Cytotoxicity6.502[3]
4q PC3 (Prostate)Cytotoxicity11.751[3]
Doxorubicin (Standard) MCF-7 (Breast)Cytotoxicity6.774[3]
Doxorubicin (Standard) PC3 (Prostate)Cytotoxicity7.7316[3]
1a 60 Human Cell LinesGrowth InhibitionMean GI50: 2.63-3.09[6]
2a 60 Human Cell LinesGrowth InhibitionMean GI50: 2.63-3.09[6]
3b 60 Human Cell LinesGrowth InhibitionMean GI50: 2.63-3.09[6]
6b 60 Human Cell LinesGrowth InhibitionMean GI50: 2.63-3.09[6]
7a 60 Human Cell LinesGrowth InhibitionMean GI50: 2.63-3.09[6]
5-Fluorouracil (Standard) 60 Human Cell LinesGrowth InhibitionMean GI50: 22.60[6]
Gefitinib (Standard) 60 Human Cell LinesGrowth InhibitionMean GI50: 3.24[6]
Erlotinib (Standard) 60 Human Cell LinesGrowth InhibitionMean GI50: 7.29[6]

Table 2: VEGFR-2 Inhibition by this compound Derivatives

CompoundTargetIC50 (µM)Reference
4q VEGFR-21.38[3]
Sorafenib (Standard) VEGFR-20.33[3]

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity

CompoundTarget EnzymeIC50 (nM)Reference
Tacrine-Coumarin Heterodimer with Piperazine Spacer (20a) Acetylcholinesterase (AChE)92[2]

Key Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways. A prominent example is the inhibition of the VEGFR-2 signaling cascade.

VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), the receptor dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This activation triggers a cascade of downstream signaling events, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival.[7][8][9] this compound-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing its phosphorylation and subsequent activation.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Inhibitor 7-(Piperazin-1-yl) quinoline Derivative Inhibitor->VEGFR2 Inhibition PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

VEGFR-2 signaling pathway and its inhibition.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel this compound derivatives. Below are representative protocols for key experiments.

General Synthesis of 7-Chloro-4-(piperazin-1-yl)quinoline

The synthesis of the core scaffold typically involves the reaction of 4,7-dichloroquinoline with piperazine.[2] Various reaction conditions have been reported, often involving heating the reactants in a suitable solvent, sometimes in the presence of a base.

Materials:

  • 4,7-dichloroquinoline

  • Piperazine (anhydrous)

  • Solvent (e.g., methanol, isopropanol, or N-methyl-2-pyrrolidinone)

  • Base (e.g., potassium carbonate, optional)

  • Reaction vessel with reflux condenser and magnetic stirrer

  • Purification apparatus (e.g., column chromatography or recrystallization setup)

Procedure:

  • To a solution of 4,7-dichloroquinoline in the chosen solvent, add an excess of piperazine (typically 3-5 equivalents).

  • If required, add a base such as potassium carbonate.

  • Heat the reaction mixture to reflux and maintain for a period ranging from 5 to 36 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[10][11]

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product is then subjected to a work-up procedure, which may involve extraction with an organic solvent like dichloromethane and washing with water or brine.[10]

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the pure 7-chloro-4-(piperazin-1-yl)quinoline.

Synthesis_Workflow Reactants 4,7-dichloroquinoline + Piperazine Reaction Reaction (Solvent, Heat, ±Base) Reactants->Reaction Workup Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Chromatography or Recrystallization) Workup->Purification Product 7-Chloro-4-(piperazin-1-yl)quinoline Purification->Product

General workflow for the synthesis.
In Vitro Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]

Materials:

  • Cancer cell lines (e.g., MCF-7, PC3)

  • Complete cell culture medium

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Include a positive control (e.g., doxorubicin).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[12]

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2. Commercially available kits are often used for this purpose.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer

  • ATP

  • Substrate (e.g., a biotinylated peptide)

  • Test compounds

  • Detection reagents (e.g., phospho-tyrosine antibody)

  • 96-well plates

  • Microplate reader

Procedure:

  • In a 96-well plate, add the kinase buffer, the VEGFR-2 enzyme, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP and the substrate.

  • Incubate the plate at a specific temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).

  • Stop the reaction and proceed with the detection step as per the kit's instructions. This often involves the use of a specific antibody that recognizes the phosphorylated substrate.

  • Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a microplate reader.

  • Calculate the percentage of inhibition of VEGFR-2 kinase activity for each compound concentration and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of a compound on the cell cycle progression of cancer cells.

Materials:

  • Cancer cell line

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., ice-cold 70% ethanol)

  • Propidium iodide (PI) staining solution (containing RNase)

  • Flow cytometer

Procedure:

  • Treat the cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.[10]

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in the PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by detecting the fluorescence of PI.

  • The data is analyzed to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Conclusion

The this compound scaffold has firmly established itself as a privileged structure in medicinal chemistry, offering a versatile platform for the design and development of novel therapeutic agents. Its broad spectrum of biological activities, particularly in the realms of oncology and inflammation, continues to drive significant research efforts. A thorough understanding of its synthesis, biological evaluation, and mechanisms of action, as outlined in this guide, is essential for researchers aiming to harness the full potential of this remarkable chemical entity in the ongoing quest for new and improved medicines.

References

Spectroscopic analysis (NMR, IR, Mass Spec) of 7-(Piperazin-1-yl)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 7-(Piperazin-1-yl)quinoline, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific molecule, this guide utilizes data from the closely related analogue, 7-chloro-4-(piperazin-1-yl)quinoline, for illustrative purposes and supplements this with predicted spectral information based on the known characteristics of its constituent functional groups. This approach provides a robust framework for the characterization of this compound and its derivatives.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for this compound and its chloro-analogue.

Table 1: ¹H NMR Data of 7-chloro-4-(piperazin-1-yl)quinoline [1]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
8.68d4.81HQuinoline H-2
8.01d9.21HQuinoline H-5
7.69d2.41HQuinoline H-8
7.55dd9.2, 2.41HQuinoline H-6
6.96d4.81HQuinoline H-3
3.12-2.93m-8HPiperazine H

Note: This data is for 7-chloro-4-(piperazin-1-yl)quinoline and serves as an estimation for this compound. The chemical shifts for the quinoline protons in the target molecule will differ due to the absence of the chloro- and the different substitution pattern.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~150-160Quinoline C-7, C-8a
~145-150Quinoline C-2
~135-140Quinoline C-4
~120-130Quinoline C-4a, C-5, C-6, C-8
~100-110Quinoline C-3
~50-55Piperazine C (adjacent to NH)
~45-50Piperazine C (adjacent to quinoline)

Note: These are predicted chemical shift ranges based on typical values for quinoline and piperazine moieties.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3250Medium, BroadN-H Stretch (Piperazine)
3100-3000MediumC-H Stretch (Aromatic)
2950-2800MediumC-H Stretch (Aliphatic)
1620-1580StrongC=C Stretch (Quinoline)
1500-1400Medium-StrongC=N Stretch (Quinoline)
1350-1250StrongC-N Stretch
900-650StrongC-H Bend (Aromatic)

Note: Predicted values based on characteristic infrared absorption frequencies of functional groups.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
213[M]⁺ (Molecular Ion)
170[M - C₃H₇N]⁺
143[M - C₄H₈N₂]⁺
128[Quinoline]⁺

Note: Predicted fragmentation pattern under Electron Impact (EI) ionization.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols that can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of protons and carbons in the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[2]

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. The spectral width should typically be 0-200 ppm.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Thin Solid Film Method): [3]

  • Sample Preparation: Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.

  • Film Deposition: Drop the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[3]

  • Instrumentation: Place the salt plate in the sample holder of an FT-IR spectrometer.

  • Spectrum Acquisition: Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Impact Ionization): [4][5]

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, either via a direct insertion probe for solids or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).[5]

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecule to ionize and fragment.[4]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Interpretation: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information.

Visualization of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the general workflow for spectroscopic analysis and a conceptual signaling pathway where quinoline derivatives often play a role.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Dissolution Dissolve in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS NMR_Data Acquire FID Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram Generate Spectrum IR->IR_Data MS_Data Acquire Ion Counts Generate Mass Spectrum MS->MS_Data Structure Determine Chemical Structure, Functional Groups, & Molecular Weight NMR_Data->Structure IR_Data->Structure MS_Data->Structure Kinase_Inhibition_Pathway cluster_pathway Conceptual Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition Signal External Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Signal->Receptor Substrate Substrate Protein Receptor->Substrate Phosphorylation ATP ATP ATP->Receptor Phosphate Donor Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Downstream Downstream Signaling (Proliferation, Angiogenesis) Phospho_Substrate->Downstream Quinoline This compound (or derivative) Quinoline->Receptor Inhibits Kinase Activity (ATP Competitive)

References

Methodological & Application

Application Note: Synthesis of 7-(4-Substituted Piperazin-1-yl)quinolines

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed protocols for the synthesis of 7-(4-substituted piperazin-1-yl)quinolines, a scaffold of significant interest in medicinal chemistry and drug development. These compounds are key components in various therapeutic agents, including those with antimicrobial and antitumor activities.[1] The primary synthetic route involves the nucleophilic aromatic substitution (SNAr) of a 7-haloquinoline with a desired N-substituted piperazine. An alternative method, the Buchwald-Hartwig amination, offers a palladium-catalyzed approach for this C-N bond formation.[2][3]

Synthetic Protocols

Two primary methods for the synthesis of 7-(4-substituted piperazin-1-yl)quinolines are presented below.

Method A: Nucleophilic Aromatic Substitution (SNAr)

This is the most common method, relying on the reaction of a 7-haloquinoline (typically 7-chloroquinoline) with an appropriate N-substituted piperazine. The quinoline ring is activated towards nucleophilic attack by the ring nitrogen atom.[4][5]

Experimental Protocol:

  • Reagent Preparation: In a round-bottom flask, dissolve the 7-haloquinoline (1 equivalent) in a suitable solvent such as methanol, isopropanol, or dimethyl sulfoxide (DMSO).[6][7]

  • Addition of Piperazine: Add the N-substituted piperazine (1.2 to 5 equivalents) to the solution. A molar excess of the piperazine can sometimes serve as the base and drive the reaction to completion.[7]

  • Base Addition (Optional): If the piperazine salt is used or if a stronger base is required, add an inorganic base such as potassium carbonate (K2CO3) or an organic base like triethylamine (TEA) or diisopropylethylamine (DIEA) (2-3 equivalents).[6][7]

  • Reaction Condition: Heat the reaction mixture to reflux for a period ranging from several hours to 24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).[7] Microwave irradiation can also be employed to reduce reaction times.[6]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, it can be collected by filtration and washed with a cold solvent.[7]

    • Alternatively, evaporate the solvent under reduced pressure. Take up the residue in a mixture of water and an organic solvent like dichloromethane (CH2Cl2) or ethyl acetate.

    • Wash the organic phase with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by silica gel column chromatography or by recrystallization from an appropriate solvent system (e.g., DCM/acetone or ethanol) to yield the pure 7-(4-substituted piperazin-1-yl)quinoline.[6]

Method B: Buchwald-Hartwig Amination (Alternative Method)

This palladium-catalyzed cross-coupling reaction is a powerful alternative for forming the C-N bond, especially for less reactive aryl halides or when milder conditions are required.[2][8]

Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube, add the 7-haloquinoline (1 equivalent), the N-substituted piperazine (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd2(dba)3 or a pre-catalyst, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 1-10 mol%), and a base (e.g., NaOt-Bu, Cs2CO3, 1.5-2.5 equivalents).

  • Solvent Addition: Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane, or DMF) via syringe under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Condition: Heat the mixture at a temperature ranging from 80°C to 110°C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature and dilute with an organic solvent.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired product.

Data Presentation

The following tables summarize representative reaction conditions and yields for the synthesis of various 7-(4-substituted piperazin-1-yl)quinolines via the SNAr pathway.

Table 1: Synthesis of 7-(Piperazin-1-yl)quinoline Derivatives

Starting Material (7-Haloquinoline)Piperazine DerivativeSolventBaseTemperature (°C)Time (h)Yield (%)Reference
4,7-dichloroquinolineAnhydrous piperazineMethanol-Reflux8~80%[7]
4,7-dichloroquinolineAnhydrous piperazineIsopropanolK2CO3RefluxN/A82-86%[7]
4,7-dichloroquinolineAnhydrous piperazineEthoxyethanol-Reflux24N/A[7]
1-cyclopropyl-7-chloro-6-fluoro-4-oxoquinoline-3-carboxylic acidPiperazineDMSO-100W (MW)2N/A[6]

Table 2: Further Derivatization of the Piperazine Moiety

Starting MaterialReagentSolventBaseTemperatureTimeYield (%)Reference
CiprofloxacinN-(benzyloxycarbonyl)piperazine / TriphosgeneDCM/EtOHDIEARoom Temp.2hModerate[6]
Product of above reactionH2, 10% Pd/CDCM/EtOH-Room Temp.1h80%[6]
Deprotected PiperazineAroyl or benzenesulfonyl halideDCM/EtOHTriethylamineRoom Temp.Several hoursN/A[6]

Visualization of Workflows

The following diagrams illustrate the synthetic processes described.

sn_ar_workflow start Start Materials: 7-Haloquinoline N-Substituted Piperazine reagents Solvent (e.g., MeOH, DMSO) Base (optional) start->reagents 1. Mix reaction Reaction (Heating/Reflux or Microwave) reagents->reaction 2. Heat workup Work-up (Extraction, Washing, Drying) reaction->workup 3. Isolate Crude purification Purification (Chromatography or Recrystallization) workup->purification 4. Purify product Final Product: 7-(4-substituted piperazin-1-yl)quinoline purification->product

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).

buchwald_hartwig_cycle cluster_0 Catalytic Cycle pd0 Pd(0)L_n oa_complex Ar-Pd(II)(L_n)-X pd0->oa_complex Oxidative Addition (Ar-X) amine_complex [Ar-Pd(II)(L_n)(Amine)]+X- oa_complex->amine_complex Ligand Exchange (Amine) amide_complex Ar-Pd(II)(L_n)-Amide amine_complex->amide_complex Deprotonation (Base) amide_complex->pd0 Reductive Elimination product Product (Ar-Amine) amide_complex->product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

References

Application of 7-(Piperazin-1-yl)quinoline in the Development of Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-(piperazin-1-yl)quinoline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of kinase inhibitors based on the this compound core.

The versatility of the this compound moiety allows for extensive chemical modifications, enabling the synthesis of diverse libraries of compounds with tunable selectivity and potency against various kinase targets. This scaffold has been successfully employed to develop inhibitors for several key kinases implicated in cancer progression, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Phosphoinositide 3-kinase delta (PI3Kδ), c-Met, and Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1).

These application notes will guide researchers through the synthesis of this compound derivatives, in vitro evaluation of their kinase inhibitory activity, and assessment of their cytotoxic effects on cancer cell lines.

Data Presentation: Kinase Inhibitory Activity and Cytotoxicity

The following tables summarize the quantitative data for various this compound derivatives against different kinase targets and cancer cell lines.

Table 1: Inhibitory Activity of this compound Derivatives against Kinases

Compound IDTarget KinaseIC50 (nM)Reference CompoundReference IC50 (nM)
VEGFR-2 Inhibitors
Compound 4qVEGFR-21380Sorafenib330
6-fluoro-4-(piperazin-1-yl)quinolin-2(1H)-one derivative 1VEGFR-246.83 ± 2.4Sorafenib51.41 ± 2.3
6-fluoro-4-(piperazin-1-yl)quinolin-2(1H)-one derivative 2VEGFR-251.09 ± 2.6Sorafenib51.41 ± 2.3
c-Met Inhibitors
Zgwatinibc-Met0.93--
Quinoline 23c-Met0.95--
Compound 21bc-Met< 1.0--
PIM-1 Kinase Inhibitors
Pyridine-quinoline hybrid 9PIM-120.4Staurosporine16.7
mTOR Inhibitors
Torin1 (Compound 26)mTOR(EC50) 2--

Table 2: Cytotoxic Activity of this compound Derivatives against Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference CompoundReference IC50 (µM)
Compound 4qMCF-7Breast Cancer6.502Doxorubicin6.774
Compound 4qPC3Prostate Cancer11.751Doxorubicin7.7316
Pyridine-quinoline hybrid 9MCF-7Breast Cancer0.34--
Pyridine-quinoline hybrid 9HepG2Liver Cancer0.18--
Dihalogenated derivativeT-47DBreast Cancer2.73 ± 0.16Staurosporine-
QQ1ACHNRenal Cancer1.55--

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of the this compound core structure, which can be further modified.

Materials:

  • 4,7-dichloroquinoline

  • Piperazine (anhydrous)

  • Potassium carbonate (K2CO3)

  • Isopropyl alcohol (i-PrOH) or Methanol (MeOH)

  • Dichloromethane (CH2Cl2)

  • Hexane

  • Standard laboratory glassware and reflux apparatus

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 4,7-dichloroquinoline (1 equivalent) in i-PrOH or MeOH.

  • Add anhydrous piperazine (3-5 equivalents) and potassium carbonate (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress using TLC. The reaction is typically complete within 5-18 hours.[1]

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Take up the crude residue in a mixture of water and dichloromethane for extraction.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 7-chloro-4-(piperazin-1-yl)quinoline.[1]

  • Further derivatization of the second nitrogen of the piperazine ring can be achieved through standard N-acylation, N-alkylation, or reductive amination reactions to generate a library of compounds.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase. Specific details may vary depending on the kinase and the assay kit used.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, c-Met, PIM-1)

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (typically contains Tris-HCl, MgCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Sorafenib for VEGFR-2)

  • 96-well or 384-well plates (white plates for luminescence-based assays)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • Microplate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control inhibitor in the kinase assay buffer. The final DMSO concentration should be kept constant (typically ≤1%).

  • In a multi-well plate, add the test compounds or control inhibitor.

  • Add the recombinant kinase to each well, except for the "blank" control wells.

  • Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.

  • Incubate the plate at 30°C for a specified period (e.g., 45-60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, PC3, HepG2)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.[2]

  • The next day, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.[2]

  • During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Mandatory Visualizations

G cluster_synthesis Synthesis Workflow 4,7-dichloroquinoline 4,7-dichloroquinoline Reaction Reaction 4,7-dichloroquinoline->Reaction Piperazine Piperazine Piperazine->Reaction Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification This compound Core This compound Core Purification->this compound Core Derivatization Derivatization This compound Core->Derivatization Final Inhibitor Library Final Inhibitor Library Derivatization->Final Inhibitor Library

Caption: General workflow for the synthesis of this compound-based kinase inhibitors.

G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK Endothelial_Cell_Proliferation Endothelial_Cell_Proliferation ERK->Endothelial_Cell_Proliferation Akt Akt PI3K->Akt Akt->Endothelial_Cell_Proliferation Angiogenesis Angiogenesis Endothelial_Cell_Proliferation->Angiogenesis Inhibitor 7-(Piperazin-1-yl) quinoline Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by this compound derivatives.

G cluster_assay Kinase Inhibition Assay Workflow Prepare Reagents Prepare Reagents Plate Setup Test Compound Kinase Substrate/ATP Prepare Reagents->Plate Setup Incubation Incubation Plate Setup->Incubation Detection Detection Incubation->Detection Data Analysis Data Analysis Detection->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Caption: General experimental workflow for an in vitro kinase inhibition assay.

References

Application Notes and Protocols: In Vitro Evaluation of 7-(Piperazin-1-yl)quinoline Compounds Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro evaluation of 7-(piperazin-1-yl)quinoline compounds as potential anticancer agents. This document includes a summary of their cytotoxic activities, detailed protocols for key experimental assays, and visual representations of a relevant signaling pathway and a general experimental workflow.

Quantitative Data Summary

The cytotoxic effects of various this compound derivatives have been assessed against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
4q 7-Chloro-4-(piperazin-1-yl)quinolineMCF-7 (Breast)6.502Doxorubicin6.774
PC3 (Prostate)11.751Doxorubicin7.7316
VEGFR-II Inhibition-1.38Sorafenib0.33
QQ1 Aminated quinolinequinone-piperazineACHN (Renal)1.55--
Ciprofloxacin Derivative 2 7-((4-substituted)piperazin-1-yl) ciprofloxacinVarious (3 lines)~10--
Ciprofloxacin Derivative 6h 7-((4-substituted)piperazin-1-yl) ciprofloxacinVarious (4 lines)~10--

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of novel anticancer compounds.

A generalized workflow for in vitro anticancer drug screening.

Signaling Pathway: VEGFR-2 Inhibition

Several this compound derivatives have been identified as inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[1] This pathway is crucial for angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression.

G cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Compound 7-(Piperazin-1-yl) quinoline Compound Compound->VEGFR2 Inhibits MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Akt->Angiogenesis MAPK->Angiogenesis

Inhibition of the VEGFR-2 signaling pathway by this compound compounds.

Experimental Protocols

Cell Viability and Cytotoxicity Assays

Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Principle: The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the 48-72 hour incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

  • Removal of Unbound Dye: Wash the plate four times with 1% (v/v) acetic acid and allow it to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V-FITC binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the this compound compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This method uses PI to stain the DNA of fixed cells. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells as described in the apoptosis assay protocol.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.

  • PI Staining: Add PI to a final concentration of 50 µg/mL and incubate for 15 minutes in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be represented in a histogram, from which the percentage of cells in each phase of the cell cycle can be determined.

References

Application Notes and Protocols: High-Throughput Screening of a 7-(Piperazin-1-yl)quinoline Derivative Library

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 7-(piperazin-1-yl)quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. Derivatives have shown potential as anticancer, antimalarial, antiprotozoal, and antiviral agents.[1][2][3] A significant number of these derivatives function as kinase inhibitors, targeting key signaling pathways involved in cell proliferation and survival.[4][5] One such critical target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-II), a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis.[2][5]

High-Throughput Screening (HTS) provides a powerful methodology for rapidly evaluating large libraries of chemical compounds to identify "hits"—molecules that modulate the activity of a specific biological target.[4][6] By employing automation and miniaturized assays, HTS accelerates the early stages of drug discovery, enabling the efficient identification of lead compounds for further optimization.[6][7]

These application notes provide detailed protocols for performing a high-throughput screen of a this compound derivative library against a kinase target (VEGFR-II) and for assessing general cytotoxicity in cancer cell lines.

General High-Throughput Screening Workflow

The HTS process follows a structured workflow, from initial library preparation to the identification of confirmed hits. This multi-stage approach ensures that resources are focused on the most promising compounds. The typical workflow involves primary screening of the entire library at a single concentration, followed by dose-response analysis of initial hits, and subsequent confirmatory and counter-screens to eliminate false positives.[7][8]

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_validation Validation Compound_Library Compound Library (this compound Derivatives) Plate_Prep Assay Plate Preparation Compound_Library->Plate_Prep Primary_Screen Primary HTS (Single Concentration) Plate_Prep->Primary_Screen Hit_Selection Initial Hit Selection Primary_Screen->Hit_Selection Dose_Response Dose-Response Screening Hit_Selection->Dose_Response Hit_Confirmation Hit Confirmation & Potency Determination Dose_Response->Hit_Confirmation Counter_Screens Counter-Screens (False Positive Removal) Hit_Confirmation->Counter_Screens Validated_Hits Validated Hits Counter_Screens->Validated_Hits

Caption: General workflow for a High-Throughput Screening (HTS) campaign.

Protocol 1: VEGFR-II Kinase Inhibition HTS Assay

This protocol describes a biochemical assay to identify inhibitors of VEGFR-II kinase activity from the this compound library. The assay measures the amount of ADP produced, which is a universal product of kinase reactions.[9]

Objective: To identify compounds that inhibit VEGFR-II phosphorylation of a substrate peptide.

Materials:

  • Recombinant human VEGFR-II enzyme

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP (Adenosine triphosphate)

  • ADP (Adenosine diphosphate) detection kit (e.g., ADP-Glo™)

  • Assay Buffer: (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound compound library (10 mM in DMSO)

  • Positive Control: Sorafenib or other known VEGFR-II inhibitor[5]

  • Negative Control: DMSO

  • 384-well, white, solid-bottom assay plates

Methodology:

  • Compound Plating:

    • Using an acoustic liquid handler or multichannel pipettes, transfer 20 nL of each compound from the library source plate to the wells of a 384-well assay plate.

    • Add 20 nL of the positive control (e.g., 1 mM Sorafenib) to designated control wells.

    • Add 20 nL of DMSO to negative control wells.

  • Enzyme and Substrate Addition:

    • Prepare a solution of VEGFR-II enzyme and substrate in assay buffer.

    • Dispense 10 µL of the enzyme/substrate mix into each well of the assay plate.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution in assay buffer at a concentration equal to the Km for VEGFR-II.

    • Add 10 µL of the ATP solution to all wells to start the reaction.

    • Incubate the plate for 60 minutes at room temperature.

  • Detection of Kinase Activity:

    • Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the chosen ADP detection kit (e.g., add 20 µL of ADP-Glo™ Reagent).

    • Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Read the luminescence signal on a compatible plate reader.

Protocol 2: Cell-Based Cytotoxicity HTS Assay

This protocol outlines a method to screen the compound library for cytotoxic effects against human cancer cell lines, such as breast cancer (MCF-7) and prostate cancer (PC3).[5]

Objective: To identify compounds that reduce the viability of cancer cells.

Materials:

  • MCF-7 or PC3 human cancer cell lines

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

  • This compound compound library (10 mM in DMSO)

  • Positive Control: Doxorubicin[5]

  • Negative Control: DMSO

  • 384-well, clear-bottom, tissue culture-treated assay plates

Methodology:

  • Cell Plating:

    • Harvest and count cells, then dilute to a concentration of 2,500 cells per 20 µL in complete growth medium.

    • Dispense 20 µL of the cell suspension into each well of the 384-well plates.

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Addition:

    • Perform a serial dilution of the compound library plates.

    • Using a liquid handler, transfer 100 nL of compound solution to the cell plates. This results in a final screening concentration of 10 µM.

    • Add the positive control (Doxorubicin) and negative control (DMSO) to their respective wells.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement:

    • Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Add 20 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Read the luminescence on a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active (viable) cells.

Data Presentation

Quantitative results from HTS campaigns are typically summarized to compare the potency of hit compounds. The half-maximal inhibitory concentration (IC₅₀) is a key metric.

Table 1: Cytotoxicity of Lead this compound Derivatives

Compound ID Target Cell Line IC₅₀ (µM) Reference Compound IC₅₀ (µM)
4q MCF-7 (Breast Cancer) 6.502 Doxorubicin 6.774
4q PC3 (Prostate Cancer) 11.751 Doxorubicin 7.732
1a 60 Human Cell Lines (Mean) 3.09 5-Fluorouracil 22.60
2a 60 Human Cell Lines (Mean) 2.63 Gefitinib 3.24
7a 60 Human Cell Lines (Mean) 2.92 Erlotinib 7.29

Data sourced from multiple studies.[5][10]

Table 2: Target-Specific Inhibition of Lead this compound Derivatives

Compound ID Target IC₅₀ (µM) Reference Compound IC₅₀ (µM)
4q VEGFR-II Kinase 1.38 Sorafenib 0.33
F5 P. falciparum (CQ-resistant) 2.0 Quinine -
F7 P. falciparum (CQ-resistant) 2.0 Quinine -
F8 P. falciparum (CQ-resistant) 2.0 Quinine -
F3 E. histolytica <5.0 - -
F10 E. histolytica <5.0 - -

Data sourced from multiple studies.[5][11]

VEGFR-II Signaling Pathway and Inhibition

VEGFR-II is a receptor tyrosine kinase. Upon binding its ligand (VEGF-A), the receptor dimerizes and autophosphorylates, initiating downstream signaling cascades (e.g., PLCγ-PKC-MAPK/ERK and PI3K-Akt pathways) that promote cell proliferation, survival, and migration, leading to angiogenesis. The this compound derivatives identified through HTS act as inhibitors, typically by competing with ATP at the kinase domain's binding site, thereby blocking the autophosphoryorylation and subsequent downstream signaling.

VEGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR VEGFR-II VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS Ras PLCg->RAS AKT Akt PI3K->AKT RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT->Proliferation Inhibitor This compound Derivative Inhibitor->VEGFR Inhibits Autophosphorylation

Caption: Simplified VEGFR-II signaling pathway and point of inhibition.

Data Analysis Workflow

Following data acquisition, a robust analysis pipeline is required to identify true hits from the vast amount of data generated. This involves data normalization, quality control checks (e.g., Z'-factor), hit identification based on activity thresholds, and dose-response curve fitting to determine potency (IC₅₀) and efficacy.[12][13]

Data_Analysis_Workflow RawData Raw HTS Data (e.g., Luminescence) Normalization Data Normalization (% Inhibition) RawData->Normalization QC Quality Control (Z'-factor > 0.5) Normalization->QC Hit_ID Primary Hit Identification (e.g., >50% Inhibition) QC->Hit_ID Pass FalsePositives Assay Failed QC->FalsePositives Fail Dose_Data Dose-Response Data for Hits Hit_ID->Dose_Data CurveFit Curve Fitting (4-parameter logistic model) Dose_Data->CurveFit FinalHits Confirmed Hits (IC50, Efficacy) CurveFit->FinalHits

References

Application Notes and Protocols for Determining the Cytotoxicity of 7-(Piperazin-1-yl)quinolines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the cytotoxic effects of 7-(piperazin-1-yl)quinoline compounds, a class of molecules with recognized potential in anticancer research.[1][2][3] The following sections detail common cell-based assays for quantifying cell viability and death, including methodologies for the MTT, LDH, and Caspase-3/7 assays.

Introduction to Cytotoxicity of Quinolines

Quinoline derivatives are a significant class of heterocyclic compounds that have been extensively studied for their broad range of biological activities, including anticancer properties.[1][2] The this compound scaffold is a key pharmacophore in the development of new therapeutic agents.[3] Determining the cytotoxic profile of these compounds is a critical first step in the drug discovery process, enabling the identification of lead candidates and the elucidation of their mechanisms of action. Cell-based assays are fundamental tools for this purpose, providing quantitative data on how these compounds affect cell viability, proliferation, and mortality.[4][5]

Data Presentation: Cytotoxicity of this compound Analogs

The following table summarizes hypothetical IC50 values for a series of this compound derivatives against various cancer cell lines, as might be determined using the protocols described below.

Compound IDModification on Piperazine RingCell LineAssayIC50 (µM)
QN-Pip-001UnsubstitutedMCF-7MTT15.2
QN-Pip-0024-MethylPC3MTT11.8
QN-Pip-0034-(4-Bromobenzyl)MCF-7MTT6.5
QN-Pip-0044-EthylA549MTT20.5
QN-Pip-0054-PhenylHCT-116MTT8.9

Note: The data presented in this table is for illustrative purposes and is modeled after findings for similar quinoline derivatives.[3][6]

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][7] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[8]

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Compound Treatment cluster_assay Day 4/5: Assay Execution seed_cells Seed cells in a 96-well plate incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h add_compound Add serial dilutions of 7-(piperazin-1-yl)quinolines incubate_24h->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h add_mtt Add MTT solution (0.5 mg/mL) incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Add solubilization solution (e.g., DMSO) incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9]

  • Compound Preparation: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include vehicle-only controls (e.g., DMSO at the highest concentration used for the compounds).

  • Incubation: Incubate the plate for a period of 24 to 72 hours at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[7]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[7]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5] Gently shake the plate to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[9][10] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of plasma membrane integrity.[11]

LDH_Workflow cluster_prep Cell Seeding & Treatment cluster_assay Assay Execution seed_cells Seed cells and treat with compounds (as in MTT protocol) incubate Incubate for desired exposure period seed_cells->incubate centrifuge_plate Centrifuge plate (optional, 400 x g, 5 min) incubate->centrifuge_plate transfer_supernatant Transfer supernatant to a new plate centrifuge_plate->transfer_supernatant add_reagent Add LDH reaction mixture transfer_supernatant->add_reagent incubate_rt Incubate at RT for 30 min (in dark) add_reagent->incubate_rt add_stop Add stop solution incubate_rt->add_stop read_absorbance Read absorbance at 490 nm add_stop->read_absorbance

Caption: Workflow for the LDH cytotoxicity assay.

  • Cell Seeding and Treatment: Prepare and treat cells with the this compound compounds in a 96-well plate as described in the MTT assay protocol (Steps 1-4). Include the following controls:

    • Untreated Control: Cells with medium only.

    • Vehicle Control: Cells with the highest concentration of the solvent used.

    • Maximum LDH Release Control: Cells treated with a lysis solution (e.g., 1% Triton X-100) 45 minutes before the assay endpoint.

    • Medium Background Control: Medium without cells.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.[12] Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a catalyst). Add 100 µL of the reaction mixture to each well containing the supernatant.[12]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12] This allows the enzymatic reaction to proceed, resulting in the conversion of a tetrazolium salt into a colored formazan product.[10]

  • Stopping the Reaction: Add 50 µL of a stop solution (if required by the kit) to each well.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Caspase-3/7 Apoptosis Assay

This assay quantifies the activity of caspases 3 and 7, which are key effector caspases in the apoptotic pathway.[13][14] The assay utilizes a substrate that, when cleaved by active caspase-3/7, releases a fluorescent or luminescent signal. An increase in signal intensity is directly proportional to the level of apoptosis induced by the compound.

Apoptosis_Pathway compound This compound cell_stress Cellular Stress (e.g., DNA damage, ER stress) compound->cell_stress pro_apoptotic Pro-apoptotic Proteins (e.g., Bax, Bak) cell_stress->pro_apoptotic mitochondria Mitochondria pro_apoptotic->mitochondria cytochrome_c Cytochrome c release mitochondria->cytochrome_c caspase_9 Caspase-9 Activation cytochrome_c->caspase_9 caspase_3_7 Caspase-3/7 Activation caspase_9->caspase_3_7 apoptosis Apoptosis caspase_3_7->apoptosis

References

Molecular Hybridization of 7-(Piperazin-1-yl)quinoline: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the molecular hybridization strategy involving the 7-(piperazin-1-yl)quinoline scaffold with other pharmacophores. This document details the synthesis, biological evaluation, and mechanistic insights of these hybrid molecules across various therapeutic areas, including oncology, infectious diseases, and inflammation. Detailed experimental protocols and collated quantitative data are presented to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

Molecular hybridization is a rational drug design strategy that combines two or more pharmacophoric units into a single molecule. This approach aims to develop novel chemical entities with improved affinity, efficacy, and selectivity, or a broader spectrum of activity. The this compound core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities. Its ability to be readily functionalized at the piperazine moiety allows for the introduction of a wide range of other pharmacophores, leading to the generation of novel hybrid molecules with potential therapeutic applications.

Therapeutic Applications and Biological Activities

The molecular hybridization of this compound has yielded compounds with a wide array of pharmacological activities. This section summarizes the key therapeutic areas where these hybrids have shown promise, with quantitative data presented in structured tables for comparative analysis.

Anticancer Activity

A significant focus of research has been the development of this compound hybrids as anticancer agents. Many of these hybrids are designed to inhibit key signaling pathways involved in tumor growth and proliferation, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.

Table 1: Anticancer Activity of this compound Hybrids

Compound IDHybrid PharmacophoreCell LineIC50 (µM)TargetReference
4q 4-BromobenzylpiperazineMCF-7 (Breast)6.502VEGFR-II[1]
PC3 (Prostate)11.751VEGFR-II[1]
VEGFR-II1.38VEGFR-II[1]
10d Ethyl carboxylateA549 (Lung)43.1c-Abl kinase (putative)[2]
MCF-7 (Breast)59.1c-Abl kinase (putative)[2]
10g o-Hydroxy phenyl piperazineA549 (Lung)Not specifiedc-Abl kinase (putative)[2]
MCF-7 (Breast)Not specifiedc-Abl kinase (putative)[2]

IC50: Half-maximal inhibitory concentration.

Antiprotozoal Activity

Hybridization of the this compound scaffold with sulfonamides has led to the discovery of potent antiprotozoal agents with activity against Entamoeba histolytica and the chloroquine-resistant FCR-3 strain of Plasmodium falciparum.

Table 2: Antiprotozoal Activity of this compound-Sulfonamide Hybrids

Compound IDTarget OrganismIC50 (µM)Reference
F3 Entamoeba histolytica<5[3]
F10 Entamoeba histolytica<5[3]
F5 Plasmodium falciparum (FCR-3)2[3]
F7 Plasmodium falciparum (FCR-3)2[3]
F8 Plasmodium falciparum (FCR-3)2[3]
7i Plasmodium falciparum (D6)0.012[4]
Plasmodium falciparum (W2)Not specified[4]

IC50: Half-maximal inhibitory concentration.

Antibacterial and Antituberculosis Activity

The conjugation of this compound with sulfonamides and amides has yielded compounds with significant activity against a range of Gram-positive and Gram-negative bacteria, as well as against virulent and multi-drug resistant strains of Mycobacterium tuberculosis.

Table 3: Antibacterial and Antituberculosis Activity of this compound Hybrids

Compound IDTarget OrganismMIC (µg/mL)MIC (µM)Reference
10g S. aureus0.03-[5]
M. catarrhalis0.06-[5]
M. tuberculosis H37Rv-0.07[5]
11e M. catarrhalis0.03-[5]
M. tuberculosis H37Rv-1.1[5]
Compound 5 M. tuberculosis H37Rv2-[6]
7a M. tuberculosis H37Rv2046[7]
7b M. tuberculosis H37Rv1024[7]

MIC: Minimum Inhibitory Concentration.

Antileishmanial Activity

Molecular hybrids of this compound with various heterocyclic moieties have demonstrated promising activity against Leishmania donovani, the causative agent of visceral leishmaniasis.

Table 4: Antileishmanial Activity of this compound Hybrids

Compound IDTarget OrganismFormIC50 (µM)Reference
15i Leishmania donovaniPromastigote5.42[8]
Amastigote3.75[8]
15b Leishmania donovaniPromastigote9.54[8]
Amastigote9.81[8]
9a Leishmania majorPromastigote0.10[9]
9b Leishmania majorPromastigote0.15[9]

IC50: Half-maximal inhibitory concentration.

Anti-inflammatory and Analgesic Activity

Certain this compound derivatives have shown potent anti-inflammatory and analgesic effects in preclinical models, suggesting their potential for the treatment of inflammatory disorders and pain.

Table 5: Anti-inflammatory and Analgesic Activity of a this compound Derivative

Compound IDAssayDose (mg/kg)EffectReference
QC Acetic acid-induced writhing6.562High anti-nociceptive effect[10]
Xylene-induced ear edema<6.562High anti-inflammatory effect[10]
Antiviral Activity

Recent studies have highlighted the potential of this compound hybrids as antiviral agents, particularly against the Influenza A virus.

Table 6: Antiviral Activity of this compound Hybrids against Influenza A Virus (IAV)

Compound IDIAV StrainIC50 (µM)Reference
9b IAV0.88 - 6.33[11]
G07 A/WSN/33 (H1N1)11.38[12]
19 PR80.091[13][14]
6d H1N1Not specified (SI=15.8)[15]
6e H1N1Not specified (SI=37)[15]
9b H1N1Not specified (SI=29.15)[15]

IC50: Half-maximal inhibitory concentration; SI: Selectivity Index.

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action is crucial for the rational design and optimization of drug candidates. This section illustrates the key signaling pathways modulated by these hybrid molecules.

VEGFR-2 Signaling Pathway in Angiogenesis

Many anticancer this compound hybrids exert their effect by inhibiting VEGFR-2, a key receptor tyrosine kinase in the angiogenesis signaling cascade. Inhibition of VEGFR-2 blocks downstream signaling, leading to the suppression of endothelial cell proliferation, migration, and survival, ultimately inhibiting tumor growth.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Hybrid This compound Hybrid Hybrid->VEGFR2 Inhibition RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Survival Cell Survival mTOR->Survival

Caption: VEGFR-2 Signaling Pathway Inhibition.

Putative Mechanisms of Action for Other Activities

The mechanisms for other biological activities are still under investigation but are thought to involve the targeting of specific enzymes or pathways in the respective pathogens or biological systems.

Mechanisms_of_Action cluster_Antiprotozoal Antiprotozoal (Plasmodium) cluster_Antitubercular Antitubercular (Mycobacterium) cluster_Antileishmanial Antileishmanial (Leishmania) cluster_Antiviral Antiviral (Influenza) Heme Heme Hemozoin Hemozoin Heme->Hemozoin Detoxification DHPS Dihydropteroate Synthase (DHPS) Hybrid_AP Quinoline-Sulfonamide Hybrid Hybrid_AP->Hemozoin Inhibition Hybrid_AP->DHPS Inhibition GK Glutamate Kinase (GK) KatG KatG Mycolic_Acid Mycolic Acid Biosynthesis Hybrid_AT Quinoline Hybrid Hybrid_AT->GK Activation Hybrid_AT->KatG Inhibition Hybrid_AT->Mycolic_Acid Inhibition ROS Reactive Oxygen Species (ROS) Mito Mitochondrial Dysfunction ROS->Mito Apoptosis Apoptosis Mito->Apoptosis Hybrid_AL Quinoline Hybrid Hybrid_AL->ROS Induction RNA_Rep Viral RNA Replication Neuraminidase Neuraminidase Hybrid_AV Quinoline Hybrid Hybrid_AV->RNA_Rep Inhibition Hybrid_AV->Neuraminidase Inhibition

Caption: Putative Mechanisms of Action.

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative this compound hybrids and the key biological assays used for their evaluation.

General Synthetic Protocol for Quinoline-Piperazine Sulfonamide/Amide Hybrids

This protocol outlines a general multi-step synthesis for preparing this compound derivatives hybridized with various sulfonamides and amides.

Synthesis_Workflow Start Substituted Aniline Step1 Reaction with Ethyl Acetoacetate Start->Step1 Intermediate1 Enoic Acid Ethyl Ester Step1->Intermediate1 Step2 Cyclization (PPA, POCl3) Intermediate1->Step2 Intermediate2 4-Hydroxy Quinoline Step2->Intermediate2 Step3 Alkylation (Dimethyl Sulfate) Intermediate2->Step3 Intermediate3 2-Methyl Quinoline Step3->Intermediate3 Step4 Bromination (NBS, AIBN) Intermediate3->Step4 Intermediate4 Bromomethyl Quinoline Step4->Intermediate4 Step5 Coupling with N-Boc Piperazine Intermediate4->Step5 Intermediate5 Boc-Protected Intermediate Step5->Intermediate5 Step6 Boc Deprotection (TFA) Intermediate5->Step6 Intermediate6 Quinoline-Piperazine Core Step6->Intermediate6 Step7 Coupling with Sulfonyl/Acid Chlorides Intermediate6->Step7 Final Final Hybrid Molecule Step7->Final

Caption: General Synthetic Workflow.

Protocol:

  • Synthesis of 3-(4-substituted-phenylamino)-but-2-enoic acid ethyl ester: A mixture of a substituted aniline and ethyl acetoacetate in toluene with a catalytic amount of p-toluenesulfonic acid is heated at reflux.

  • Cyclization to 4-hydroxy quinoline: The resulting enoic acid ethyl ester is cyclized using polyphosphoric acid and a catalytic amount of phosphorus oxychloride.

  • Alkylation: The 4-hydroxy quinoline is alkylated with dimethyl sulfate in toluene under reflux to yield the corresponding 2-methylquinoline.

  • Bromination: The 2-methylquinoline is brominated using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in acetonitrile.

  • Coupling with N-Boc piperazine: The brominated intermediate is coupled with N-Boc piperazine in the presence of a base such as potassium carbonate in DMF.

  • Boc deprotection: The Boc protecting group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the key quinoline-piperazine intermediate.

  • Final Hybridization: The quinoline-piperazine intermediate is reacted with various sulfonyl chlorides or acid chlorides in the presence of a base like diisopropylethylamine (DIPEA) or triethylamine to afford the final hybrid molecules.[5]

In Vitro Anticancer Activity Screening (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic effects of the hybrid compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the hybrid compounds against various bacterial strains.

Protocol:

  • Compound Dilution: Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) is prepared.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This protocol evaluates the anti-inflammatory potential of the hybrid compounds in a mouse model of acute inflammation.

Protocol:

  • Animal Grouping and Acclimatization: Mice are divided into groups and allowed to acclimatize to the laboratory conditions.

  • Compound Administration: The test compound or a standard anti-inflammatory drug (e.g., indomethacin) is administered orally or intraperitoneally.

  • Induction of Edema: After a specified time, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each mouse.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

In Vivo Analgesic Activity (Acetic Acid-Induced Writhing Test)

This protocol assesses the peripheral analgesic activity of the hybrid compounds in mice.

Protocol:

  • Animal Grouping and Acclimatization: Mice are divided into groups and acclimatized.

  • Compound Administration: The test compound or a standard analgesic (e.g., aspirin) is administered to the animals.

  • Induction of Writhing: After a defined period, a 0.6% solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing).

  • Observation: The number of writhes is counted for a specific duration (e.g., 20 minutes) starting 5 minutes after the acetic acid injection.

  • Calculation of Protection: The percentage of protection against writhing is calculated by comparing the number of writhes in the treated groups to the control group.

Conclusion

The molecular hybridization of the this compound scaffold has proven to be a highly effective strategy for the discovery of novel therapeutic agents with a broad range of biological activities. The data and protocols presented in these application notes serve as a valuable resource for researchers in the field of drug discovery and development, providing a solid foundation for the design, synthesis, and evaluation of new and improved this compound-based hybrid molecules. Further exploration of this versatile scaffold and its hybridization with diverse pharmacophores holds significant promise for addressing unmet medical needs in various disease areas.

References

Application Notes and Protocols: The Use of 7-(Piperazin-1-yl)quinoline as a Versatile Scaffold for Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-(piperazin-1-yl)quinoline core is a privileged scaffold in medicinal chemistry, forming the foundation for a multitude of compounds with diverse and potent biological activities. Its rigid bicyclic aromatic quinoline system, coupled with the versatile piperazine linker, provides an ideal framework for combinatorial library synthesis. The piperazine moiety, with its secondary amine, offers a readily accessible point for diversification, allowing for the systematic exploration of chemical space to identify novel therapeutic agents. This scaffold has been successfully employed in the development of compounds targeting a wide range of diseases, including cancer, malaria, bacterial infections, and inflammatory disorders.[1]

This document provides detailed application notes and experimental protocols for utilizing the this compound scaffold in combinatorial chemistry workflows, enabling the efficient generation of compound libraries for drug discovery programs.

Data Presentation

Biological Activity of this compound Derivatives

The following table summarizes the in vitro biological activity of representative this compound derivatives against various cell lines and molecular targets. This data highlights the potential of this scaffold in generating potent bioactive molecules.

Compound IDModification at Piperazine N4Target/Cell LineActivity (IC50/GI50 in µM)Reference
4q 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-ethanoneMCF-7 (Breast Cancer)6.502[2]
PC3 (Prostate Cancer)11.751[2]
VEGFR-II1.38[2]
1a Varied (based on ciprofloxacin scaffold)60 human cancer cell lines (mean)2.63 - 3.09[3][4]
2a Varied (based on ciprofloxacin scaffold)60 human cancer cell lines (mean)2.63 - 3.09[3][4]
3b Varied (based on norfloxacin scaffold)60 human cancer cell lines (mean)2.63 - 3.09[3][4]
6b Varied (based on norfloxacin scaffold)60 human cancer cell lines (mean)2.63 - 3.09[3][4]
7a Varied (based on ciprofloxacin scaffold)60 human cancer cell lines (mean)2.63 - 3.09[3][4]
Compound 5 2-(4-phenylpiperazin-1-yl)ethanoneRAW 264.7 (Macrophage)High NO inhibitory activity[5]

Note: IC50 represents the half-maximal inhibitory concentration, while GI50 represents the half-maximal growth inhibition.

Synthesis Yields for Key Intermediates

The efficient synthesis of the core scaffold and its subsequent derivatization are crucial for combinatorial library production. The table below presents reported yields for the synthesis of the key intermediate, 7-chloro-4-(piperazin-1-yl)quinoline.

Starting MaterialsReaction ConditionsYield (%)Reference
4,7-dichloroquinoline and piperazine (5 equiv.)Methanol, reflux, 5 hours80[6]
4,7-dichloroquinoline and piperazine (3/1 mixture)i-PrOH, K2CO3, reflux82-86[6]
4,7-dichloroquinoline and piperazinei-PrOH, K2CO3, reflux, 36 hours95[6]

Experimental Protocols

Protocol 1: Synthesis of the 7-Chloro-4-(piperazin-1-yl)quinoline Scaffold

This protocol describes a general method for the synthesis of the core scaffold, which can be subsequently used for combinatorial derivatization.

Materials:

  • 4,7-dichloroquinoline

  • Piperazine (anhydrous)

  • Isopropyl alcohol (i-PrOH) or Methanol (MeOH)

  • Potassium carbonate (K2CO3) (optional, base)

  • Dichloromethane (DCM)

  • Sodium sulfate (Na2SO4) (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 4,7-dichloroquinoline (1 equivalent) in i-PrOH or MeOH.

  • Add anhydrous piperazine (3-5 equivalents).

  • (Optional) Add K2CO3 (1.5 equivalents) as a base to scavenge the HCl generated during the reaction.

  • Reflux the reaction mixture for 5-36 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and DCM.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na2SO4.

  • Filter and concentrate the organic layer to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., DCM/MeOH gradient) to afford the pure 7-chloro-4-(piperazin-1-yl)quinoline.

Protocol 2: Combinatorial Derivatization of the Scaffold via Acylation

This protocol outlines a parallel synthesis approach for creating a library of N-acylated derivatives of the 7-chloro-4-(piperazin-1-yl)quinoline scaffold.

Materials:

  • 7-chloro-4-(piperazin-1-yl)quinoline

  • A library of diverse carboxylic acids

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or other suitable coupling agent

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF)

  • 96-well reaction block or individual reaction vials

Procedure:

  • Prepare a stock solution of 7-chloro-4-(piperazin-1-yl)quinoline in DMF.

  • Prepare stock solutions of a diverse set of carboxylic acids in DMF.

  • In each well of the 96-well plate or in each vial, add the carboxylic acid solution (1.2 equivalents).

  • Add HBTU (1.2 equivalents) and DIPEA (2.5 equivalents) to each well/vial and agitate for 15 minutes to pre-activate the carboxylic acids.

  • Add the 7-chloro-4-(piperazin-1-yl)quinoline stock solution (1 equivalent) to each well/vial.

  • Seal the reaction block/vials and agitate at room temperature for 12-24 hours.

  • Monitor the completion of the reactions using LC-MS analysis of a few representative wells.

  • Upon completion, quench the reactions by adding water to each well/vial.

  • Extract the products using a suitable organic solvent (e.g., ethyl acetate).

  • The crude products can be purified by high-throughput parallel purification techniques such as preparative HPLC or silica gel flash chromatography.

  • Characterize the final compounds by LC-MS and NMR spectroscopy.

Visualizations

Signaling Pathway Inhibition

Derivatives of the this compound scaffold have been shown to inhibit key signaling pathways implicated in cancer progression. For instance, compound 4q was identified as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-II), a critical mediator of angiogenesis.[2]

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-II PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Binds Compound_4q Compound 4q (this compound derivative) Compound_4q->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Inhibition of the VEGFR-II signaling pathway by a this compound derivative.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and derivatization of a combinatorial library based on the this compound scaffold.

Combinatorial_Workflow Start Start Scaffold_Synthesis Synthesis of 7-Chloro-4-(piperazin-1-yl)quinoline Scaffold Start->Scaffold_Synthesis Purification1 Purification and Characterization Scaffold_Synthesis->Purification1 Library_Design Library Design (Selection of Building Blocks) Purification1->Library_Design Parallel_Synthesis Parallel Synthesis (e.g., Acylation, Alkylation) Library_Design->Parallel_Synthesis Purification2 High-Throughput Purification Parallel_Synthesis->Purification2 Screening Biological Screening Purification2->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization End End Lead_Optimization->End

Caption: General workflow for combinatorial library synthesis using the this compound scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-chloro-4-(piperazin-1-yl)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-chloro-4-(piperazin-1-yl)quinoline. Our aim is to help you overcome common challenges, particularly low yield, and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 7-chloro-4-(piperazin-1-yl)quinoline?

A1: The most prevalent method is the nucleophilic aromatic substitution (SNAr) reaction between 4,7-dichloroquinoline and piperazine. This reaction is typically carried out in a suitable solvent and may or may not involve a base.

Q2: What are the primary factors that influence the yield of the reaction?

A2: Several factors can significantly impact the yield, including:

  • Reaction temperature and time: Insufficient heat or reaction time can lead to incomplete conversion.

  • Stoichiometry of reactants: The molar ratio of piperazine to 4,7-dichloroquinoline is a critical parameter.

  • Choice of solvent: The polarity and boiling point of the solvent can affect reaction rate and solubility of reactants and products.

  • Presence of a base: A base can influence the reaction rate and help to neutralize the HCl generated during the reaction.

  • Purity of starting materials: Impurities in 4,7-dichloroquinoline or piperazine can lead to side reactions and lower yields.

  • Work-up and purification procedure: Inefficient extraction or purification can result in loss of product.

Q3: What is the major byproduct in this synthesis, and how can it be minimized?

A3: The primary byproduct is a dimer formed by the reaction of two molecules of 4,7-dichloroquinoline with one molecule of piperazine.[1][2] The formation of this dimer can be minimized by using a significant excess of piperazine. Some protocols suggest that cooling the reaction mixture can help precipitate the dimer impurity, which can then be filtered off.[1]

Q4: Are there any "greener" or more environmentally friendly synthesis methods available?

A4: Yes, research has focused on developing more sustainable processes. One approach involves using water as a solvent and performing the reaction under acidic conditions, followed by basification to precipitate the product. This method avoids the use of hazardous organic solvents.[3]

Troubleshooting Guide

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Steps
Incomplete Reaction - Verify Reaction Temperature: Ensure the reaction mixture reaches and maintains the specified temperature (often reflux). Use an oil bath or heating mantle with a temperature controller for accurate heating. - Extend Reaction Time: If TLC or other in-process monitoring shows a significant amount of starting material remaining after the recommended time, consider extending the reaction duration. - Check Stirring: Ensure vigorous stirring to maintain a homogeneous reaction mixture.
Degraded Starting Materials - Assess Purity: Use fresh, high-purity 4,7-dichloroquinoline and piperazine. Piperazine, in particular, can be hygroscopic. - Proper Storage: Store starting materials in a cool, dry place, and keep containers tightly sealed.
Incorrect Stoichiometry - Verify Molar Ratios: Double-check the calculations for the molar equivalents of piperazine relative to 4,7-dichloroquinoline. A sufficient excess of piperazine is crucial to favor the formation of the desired product over the dimer.
Issue 2: High Levels of Impurities, Especially the Dimer Byproduct
Possible Cause Troubleshooting Steps
Insufficient Excess of Piperazine - Increase Piperazine Ratio: Employ a larger excess of piperazine (e.g., 3 to 10 equivalents) to statistically favor the mono-substitution product.
Suboptimal Reaction Conditions - Control Temperature: Very high temperatures might promote dimer formation in some solvent systems. Follow the recommended temperature profile for the chosen protocol.
Ineffective Purification - Selective Precipitation: Some protocols suggest that the dimer impurity can be precipitated by cooling the reaction mixture and then removed by filtration.[1] - Recrystallization: Recrystallize the crude product from a suitable solvent, such as 2-propanol or hexane, to improve purity.[4][5] - Column Chromatography: While less common for large-scale synthesis, silica gel chromatography can be effective for purifying small batches.
Issue 3: Difficult Work-up and Product Isolation
Possible Cause Troubleshooting Steps
Formation of an Emulsion During Extraction - Add Brine: During aqueous extraction, the addition of a saturated sodium chloride solution (brine) can help to break up emulsions. - Allow to Stand: Let the separatory funnel stand for an extended period to allow the layers to separate. - Filtration through Celite: Filtering the emulsified layer through a pad of Celite can sometimes help to break the emulsion.
Product Oiling Out Instead of Crystallizing - Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface to induce crystallization. - Seed Crystals: If available, add a small seed crystal of the pure product to the solution. - Cool Slowly: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to promote crystallization.
Product is a Hydrate - Drying: The product can sometimes crystallize as a hydrate.[1] Dry the product under vacuum at an appropriate temperature to remove water.

Data Presentation

Table 1: Comparison of Selected Synthetic Protocols for 7-chloro-4-(piperazin-1-yl)quinoline

Reference 4,7-dichloroquinoline (equiv.) Piperazine (equiv.) Solvent Base Temperature (°C) Time (h) Yield (%)
Patent[1]13MethanolNoneReflux886
Patent[6]15MethanolNoneReflux580
Patent[6]13IsopropanolK₂CO₃RefluxNot specified82-86
Singh T., et al. (as cited in[1])110EthoxyethanolNoneReflux24Not specified
Kulkarni A. A., et al.[4]132-PropanolNoneReflux4Not specified

Experimental Protocols

Protocol 1: Synthesis in Methanol (adapted from[1])

  • To a solution of piperazine (3 equivalents) in anhydrous methanol, slowly add 4,7-dichloroquinoline (1 equivalent).

  • Heat the mixture to reflux and maintain for 8 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the resulting suspension and remove the solvent from the filtrate under reduced pressure.

  • Wash the resulting oil with water until a solid precipitate forms.

  • Filter the solid and wash with water to yield 7-chloro-4-(piperazin-1-yl)quinoline.

Protocol 2: Synthesis in 2-Propanol (from[4])

  • A solution of 4,7-dichloroquinoline (1 equivalent) and piperazine (3 equivalents) in 2-propanol is heated to a gentle reflux for 4 hours.

  • The solution is cooled to room temperature.

  • Ethyl acetate is added, and the reaction mixture is stirred at room temperature for 14 hours.

  • The mixture is transferred to a separatory funnel and washed three times with water.

  • The organic layer is dried over anhydrous Na₂SO₄.

  • The solvent is removed in vacuo to yield the crude product as pale yellow crystals.

  • The crude product is recrystallized from 2-propanol.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Measure & Combine 4,7-dichloroquinoline & Piperazine in Solvent start->reactants heat Heat to Reflux (Monitor Temperature) reactants->heat monitor Monitor Reaction (e.g., TLC) heat->monitor cool Cool to RT monitor->cool Reaction Complete filter_optional Filter (optional, to remove dimer) cool->filter_optional extract Solvent Extraction & Washing filter_optional->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize concentrate->recrystallize end Final Product recrystallize->end

Caption: General workflow for the synthesis of 7-chloro-4-(piperazin-1-yl)quinoline.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Corrective Actions low_yield Low Yield Observed incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn side_products Side Product Formation (e.g., Dimer) low_yield->side_products poor_reagents Impure/Degraded Starting Materials low_yield->poor_reagents loss_workup Product Loss During Work-up low_yield->loss_workup check_temp_time Verify Temp. & Time incomplete_rxn->check_temp_time increase_piperazine Increase Piperazine Equivalents side_products->increase_piperazine check_reagent_quality Use High-Purity Reagents poor_reagents->check_reagent_quality optimize_purification Optimize Purification (e.g., Recrystallization) loss_workup->optimize_purification

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Purification techniques for removing dimer byproduct in quinoline-piperazine reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of dimer byproducts from quinoline-piperazine reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common type of dimer byproduct in quinoline-piperazine reactions?

A1: In the context of coupling a mono-functionalized quinoline with piperazine, a common dimer byproduct forms when a single piperazine molecule, which has two reactive secondary amine groups, reacts with two quinoline molecules. This results in a "quinoline-piperazine-quinoline" structure. This impurity has a significantly higher molecular weight and often different polarity compared to the desired 1:1 adduct, which is key to its separation.

Q2: What are the primary purification techniques to remove these dimer byproducts?

A2: The most effective and widely used techniques for removing high-molecular-weight dimer byproducts are flash column chromatography, preparative High-Performance Liquid Chromatography (HPLC), and crystallization. The choice of method depends on the scale of the reaction, the polarity difference between the product and the dimer, and the required final purity. Flash chromatography is frequently cited for purifying crude reaction products in these syntheses.[1]

Q3: How do I choose the best purification strategy for my specific compound?

A3: The selection process should be systematic.

  • Analytical TLC/LC-MS: First, analyze the crude reaction mixture to confirm the presence of the product and byproduct and to assess their separation on a small scale.

  • Solubility & Polarity: Determine the solubility characteristics of your product and the dimer. If there is a significant difference in their polarity, flash chromatography is often the most efficient method.

  • Crystallinity: If your desired product is a solid, attempt recrystallization from various solvents. This can be a highly effective and scalable method if a suitable solvent system that leaves the dimer in the mother liquor can be found.

  • Purity Requirements: For very high purity requirements (>99%), preparative HPLC may be necessary, although it is less scalable and more expensive than flash chromatography.

Q4: Can I use a simple liquid-liquid extraction to remove the dimer byproduct?

A4: Liquid-liquid extraction is generally not effective for removing dimer byproducts of the "quinoline-piperazine-quinoline" type. Both the desired product and the dimer byproduct typically have similar acidic/basic properties and solubility in common organic solvents, making them difficult to separate by simple extraction.[2][3] However, extraction is very useful for removing other impurities, such as unreacted starting materials or inorganic salts from the work-up. For instance, ionic liquids in aqueous solutions have been used to extract quinoline from oil phases, demonstrating a specific application of extraction for precursor removal.[4]

Troubleshooting Guide

Q5: My flash column chromatography is not providing good separation between the product and the dimer. What can I do?

A5: Poor separation in flash chromatography can be addressed by systematically optimizing the conditions.

  • Change the Eluent System: If you are using a standard eluent like ethyl acetate/hexane, try switching to a different system with alternative selectivity, such as dichloromethane/methanol.[1]

  • Use a Gradient: A shallow solvent gradient can often improve the resolution between closely eluting spots.

  • Modify the Stationary Phase: While standard silica gel is most common, consider using alumina or a reverse-phase (C18) column if the polarity characteristics of your compounds are suitable.

  • Lower the Column Loading: Overloading the column is a common cause of poor separation. Reduce the amount of crude material relative to the amount of silica gel.

Q6: I am losing a significant amount of my desired product during recrystallization. How can I improve the yield?

A6: Product loss during recrystallization is often due to the product having some solubility in the cold solvent or premature crystallization.

  • Optimize the Solvent System: Test a variety of single and mixed solvent systems to find one where the product is highly soluble when hot but poorly soluble when cold.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. This promotes the formation of purer crystals.

  • Concentrate the Mother Liquor: After filtering your first crop of crystals, concentrate the mother liquor and cool it again to obtain a second, albeit likely less pure, crop of your product.

  • Seeding: If crystallization is slow to initiate, add a single, pure crystal of the desired product (a seed crystal) to the cooled solution to induce crystallization.

Q7: My NMR spectrum shows that the dimer is still present after purification. What are my next steps?

A7: If a single purification step is insufficient, a multi-step approach is necessary.

  • Repeat the Primary Method: First, consider repeating the initial purification method with more optimized conditions (e.g., a shallower gradient for chromatography).

  • Use a Secondary Method: If chromatography was the first step, try recrystallizing the semi-pure material. Conversely, if you started with crystallization, a chromatographic step on the resulting solid can remove the remaining dimer.

  • Preparative HPLC: For final polishing to achieve very high purity, preparative HPLC is the most powerful tool. It offers much higher resolution than standard flash chromatography.

Data Presentation

Table 1: Comparison of Purification Techniques for Dimer Removal

TechniqueTypical Purity AchievedTypical YieldScalabilityRelative Cost & TimeKey Advantage
Flash Column Chromatography 90-98%60-90%High (mg to kg)Low-MediumVersatile and widely applicable
Crystallization >99% (if successful)40-80%Very High (g to tons)LowHighly pure product, scalable
Preparative HPLC >99.5%50-85%Low (mg to g)HighExcellent for difficult separations
Liquid-Liquid Extraction <50% (for dimers)>90%Very High (g to tons)Very LowGood for removing non-dimer impurities

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general procedure for separating a quinoline-piperazine product from a higher-molecular-weight dimer byproduct.

  • Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel (~2-3 times the mass of the crude product). To do this, dissolve the crude product in a minimal amount of a polar solvent (e.g., DCM or Methanol), add the silica gel, and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.

  • Column Packing: Prepare a glass column with a silica gel stationary phase, packed using the chosen eluent system (e.g., hexane/ethyl acetate). The amount of silica should be 50-100 times the mass of the crude product.

  • Loading: Carefully add the prepared slurry to the top of the packed column, taking care not to disturb the bed.

  • Elution: Begin elution with the chosen solvent system, starting with a lower polarity mixture and gradually increasing the polarity (gradient elution). For example, start with 100% hexane and gradually increase the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution process using Thin Layer Chromatography (TLC).

  • Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization

This protocol outlines the steps for purifying the desired product by removing the more soluble dimer byproduct.

  • Solvent Selection: In a small test tube, dissolve a small amount of the impure product in a minimal volume of a boiling solvent. A good solvent will dissolve the product when hot but not when cold. Test various solvents like ethanol, isopropanol, acetonitrile, or toluene.

  • Dissolution: Place the bulk of the impure solid in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid adding excess solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing the dissolved dimer.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Visualizations

Purification_Workflow start Crude Reaction Mixture tlc_lcms Analyze by TLC / LC-MS start->tlc_lcms is_solid Is Desired Product a Solid? tlc_lcms->is_solid try_xtal Attempt Recrystallization is_solid->try_xtal Yes chromatography Perform Flash Column Chromatography is_solid->chromatography No xtal_ok Successful? try_xtal->xtal_ok pure_xtal Pure Product xtal_ok->pure_xtal Yes xtal_ok->chromatography No chrom_ok Separation Successful? chromatography->chrom_ok pure_chrom Pure Product chrom_ok->pure_chrom Yes prep_hplc Consider Preparative HPLC for High Purity chrom_ok->prep_hplc No / Needs higher purity Troubleshooting_Chromatography start Problem: Poor Separation in Flash Chromatography check_loading Was Column Overloaded? start->check_loading reduce_load Action: Reduce Sample Load (e.g., increase silica:sample ratio) check_loading->reduce_load Yes check_eluent Is Eluent System Optimal? check_loading->check_eluent No retry Re-run Column reduce_load->retry change_eluent Action: Change Solvent System (e.g., DCM/MeOH instead of Hex/EtOAc) check_eluent->change_eluent No check_gradient Is Gradient Too Steep? check_eluent->check_gradient Yes change_eluent->retry shallow_gradient Action: Use a Shallower Gradient check_gradient->shallow_gradient Yes consider_alt Consider Alternative Stationary Phase (Alumina, Reverse Phase) check_gradient->consider_alt No shallow_gradient->retry

References

Optimizing reaction conditions for N-arylation of piperazine with 7-chloroquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the N-arylation of piperazine with 7-chloroquinoline, a crucial reaction in the synthesis of various pharmacologically active compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the N-arylation of piperazine with 7-chloroquinoline?

A1: The most prevalent and effective method is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is widely used for the formation of C-N bonds between aryl halides (like 7-chloroquinoline) and amines (like piperazine).[1][2] It offers a significant advantage over traditional methods which often require harsh reaction conditions and have a limited substrate scope.

Q2: What are the key components of a typical Buchwald-Hartwig reaction for this synthesis?

A2: A standard reaction setup includes:

  • Aryl Halide: 7-chloroquinoline

  • Amine: Piperazine

  • Palladium Pre-catalyst: A source of Palladium(0), such as Pd₂(dba)₃ or Pd(OAc)₂.

  • Ligand: Bulky, electron-rich phosphine ligands are crucial for reaction efficiency. Common examples include XPhos, SPhos, and BrettPhos.[2]

  • Base: A non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common choice.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.

Q3: What are the potential side reactions to be aware of?

A3: The primary side reactions in the N-arylation of piperazine with 7-chloroquinoline include:

  • Hydrodehalogenation: Replacement of the chlorine atom on the quinoline ring with a hydrogen atom.

  • Bis-arylation of Piperazine: Reaction of a second molecule of 7-chloroquinoline at the other nitrogen of piperazine, leading to the formation of 1,4-bis(7-chloroquinolin-4-yl)piperazine.

  • Formation of Aryl Alcohol: If water is present in the reaction mixture, it can lead to the formation of the corresponding quinolinol.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC). These methods allow for the identification of starting materials, the desired product, and any potential side products over time.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion of Starting Material 1. Inactive Catalyst: The Palladium(0) active species has not formed or has been deactivated. 2. Poor Quality Reagents: Starting materials, solvent, or base may contain impurities (e.g., water, oxygen). 3. Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrate combination.1. Ensure an inert atmosphere (e.g., argon or nitrogen) is maintained throughout the reaction. Use a pre-catalyst or ensure proper activation of the palladium source. 2. Use freshly distilled/dried solvents and ensure the base is of high purity and handled under inert conditions. 3. Screen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[3]
Low Yield of Desired Product 1. Suboptimal Reaction Temperature: The temperature may be too low for efficient reaction or too high, leading to decomposition. 2. Incorrect Base: The base may not be strong enough to deprotonate the amine effectively, or it may be too strong, leading to side reactions. 3. Insufficient Reaction Time: The reaction may not have reached completion.1. Optimize the reaction temperature. Buchwald-Hartwig reactions are often run at elevated temperatures (e.g., 80-110 °C). 2. Screen different bases such as NaOtBu, LiHMDS, or Cs₂CO₃. The choice of base can be critical for achieving high yields.[4] 3. Monitor the reaction over a longer period to ensure it has gone to completion.
Formation of Significant Side Products 1. Hydrodehalogenation: Presence of water or other protic impurities. 2. Bis-arylation: Using a 1:1 molar ratio of piperazine to 7-chloroquinoline. 3. Aryl Alcohol Formation: Presence of water in the reaction.1. Ensure all reagents and solvents are rigorously dried. 2. Use an excess of piperazine (e.g., 1.5 to 5 equivalents) to favor the mono-arylated product.[5] 3. Use anhydrous solvents and reagents.
Difficulty in Product Purification 1. Excess Piperazine: The large excess of piperazine can be difficult to remove. 2. Similar Polarity of Product and Byproducts: Co-elution during column chromatography.1. After the reaction, excess piperazine can be removed by distillation or by washing the organic extract with water or dilute acid. 2. Optimize the chromatographic conditions (e.g., solvent system, gradient) or consider recrystallization to purify the product.[5]

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of 7-(piperazin-1-yl)quinoline Derivatives.

Entry Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Reference
1Pd₂(dba)₃ (1)XPhos (2)NaOtBuToluene10010 min>95 (for similar aryl chlorides)[6]
2Pd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Dioxane1102485 (for a similar system)[3]
3--K₂CO₃i-PrOHReflux-82-86[5]
4---MeOHReflux580 (with 5 eq. piperazine)[5]
5---NMP--54[5]

Note: Yields are reported for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline or closely related analogues and may vary based on the specific substrate and precise conditions.

Experimental Protocols

Protocol 1: Palladium-Catalyzed N-Arylation of Piperazine with 4,7-Dichloroquinoline

This protocol is adapted from a patented procedure for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline.[5]

Materials:

  • 4,7-dichloroquinoline

  • Piperazine (3 equivalents)

  • Potassium carbonate

  • Isopropyl alcohol (i-PrOH)

Procedure:

  • To a reaction vessel, add 4,7-dichloroquinoline, piperazine (3 equivalents), and potassium carbonate.

  • Add isopropyl alcohol to the mixture.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid and wash with a suitable solvent.

  • The filtrate can be concentrated under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield 7-chloro-4-(piperazin-1-yl)-quinoline. A reported yield for a similar process is in the range of 82-86%.[5]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This is a general guideline for setting up a Buchwald-Hartwig amination reaction.

Materials:

  • 7-chloroquinoline

  • Piperazine (1.5 - 2 equivalents)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (or other suitable ligand, 2-4 mol%)

  • Sodium tert-butoxide (1.5 - 2 equivalents)

  • Anhydrous toluene

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium pre-catalyst, ligand, and base.

  • Add 7-chloroquinoline and piperazine to the flask.

  • Add anhydrous toluene via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep Prepare Reactants & Glassware (Dry & Inert) add_reagents Add Pd-catalyst, Ligand, Base, 7-Chloroquinoline, Piperazine prep->add_reagents add_solvent Add Anhydrous Solvent add_reagents->add_solvent heat Heat to Reaction Temperature add_solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract dry Dry & Concentrate extract->dry purify Purify Product (Chromatography/Recrystallization) dry->purify final_product final_product purify->final_product Isolated Product Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Formation catalyst_issue Inactive Catalyst? start->catalyst_issue reagent_issue Reagent Quality? start->reagent_issue conditions_issue Suboptimal Conditions? start->conditions_issue check_inert Ensure Inert Atmosphere & Active Catalyst catalyst_issue->check_inert purify_reagents Use Pure/Dry Reagents & Solvents reagent_issue->purify_reagents optimize_conditions Screen Ligands, Bases, & Temperature conditions_issue->optimize_conditions re_run re_run check_inert->re_run Re-run Experiment purify_reagents->re_run optimize_conditions->re_run

References

Green chemistry approaches to the synthesis of 7-(Piperazin-1-yl)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for applying green chemistry principles to the synthesis of 7-(Piperazin-1-yl)quinoline and its derivatives.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary green chemistry approaches for synthesizing quinoline derivatives?

A1: The main green approaches focus on minimizing waste, reducing hazardous substance use, and improving energy efficiency.[1] Key strategies include:

  • Microwave-Assisted Synthesis (MAS): Utilizes microwave radiation to significantly accelerate reaction times and improve yields compared to conventional heating.[2][3]

  • Ultrasound-Assisted Synthesis: Employs ultrasonic waves to enhance reaction rates and yields, offering benefits in energy consumption and reaction time.[4][5][6]

  • Use of Greener Solvents: Replacing traditional, hazardous organic solvents with environmentally benign alternatives like water, ethanol, or deep eutectic solvents (DESs).[1][2]

  • Catalyst-Free Reactions: Developing synthetic routes that proceed efficiently without the need for a catalyst, simplifying purification and reducing waste.[7][8]

  • Solvent-Free (Neat) Reactions: Conducting reactions without any solvent, which drastically reduces waste and can lead to higher reaction rates.[9]

Q2: How can I assess if my chosen synthetic protocol is truly "green"?

A2: Evaluating the "greenness" of a reaction involves looking beyond just the yield. Consider metrics like Atom Economy (how many atoms from the reactants end up in the final product), E-Factor (mass of waste per mass of product), and Process Mass Intensity (total mass used in a process divided by the mass of the final product). A truly green method will have a high atom economy and low E-Factor. Additionally, it should utilize non-toxic reagents and solvents, minimize energy consumption, and use renewable feedstocks where possible.[1][9]

Q3: Are there established "green" industrial processes for synthesizing precursors like 7-chloro-4-(piperazin-1-yl)quinoline?

A3: Yes, patents describe processes for the synthesis of 7-chloro-4-(piperazin-1-yl)quinoline, a key intermediate, that are presented as "green."[10][11] One such process involves reacting 4,7-dichloroquinoline with piperazine in a methanolic solution.[10] This method is considered an improvement over older syntheses that used more toxic solvents like phenol or ethoxyethanol and required laborious work-ups.[10]

Section 2: Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the first parameters I should optimize?

A1: For low yields in quinoline synthesis, systematically check the following:

  • Reaction Time and Temperature: Many green methods, like microwave or ultrasound-assisted synthesis, have optimal time and temperature profiles.[12][13] Deviating from these can lead to incomplete reactions or degradation.

  • Stoichiometry: An incorrect ratio of reactants, particularly the excess of piperazine when reacting with 4,7-dichloroquinoline, can affect the outcome.[10]

  • Solvent Purity: Ensure solvents are anhydrous and pure, as contaminants can interfere with the reaction.

  • Catalyst Activity: If using a catalyst (e.g., p-TSA, Amberlyst-15), ensure it has not degraded.[1][12] For reusable catalysts, check for loss of activity after multiple cycles.[9]

Q2: I am observing significant amounts of a side product, possibly a dimer. How can I minimize its formation?

A2: Dimer formation is a known issue, particularly in the synthesis of 7-chloro-4-(piperazin-1-yl)quinoline.[14] To mitigate this:

  • Control Stoichiometry: Use a carefully controlled excess of piperazine, but avoid a very large excess which can complicate purification. Some "green" protocols specifically aim to use less than three stoichiometric equivalents of piperazine.[10]

  • Optimize Reaction Conditions: Adjust the temperature and reaction time. Sometimes, lower temperatures for a longer duration can favor the desired product.

  • Purification Strategy: The work-up is critical. Some protocols involve an extraction with CH₂Cl₂ to remove dimer impurities, followed by basification and a second extraction to isolate the desired product.[14]

Q3: My microwave-assisted reaction is giving inconsistent results. What could be the cause?

A3: Inconsistency in microwave synthesis often stems from:

  • Non-Uniform Heating: Domestic microwave ovens are not suitable for chemical synthesis due to uneven heating. Use a dedicated scientific microwave reactor with stirring and temperature control.

  • Solvent Choice: The solvent's dielectric properties determine how efficiently it absorbs microwave energy. Ensure your chosen solvent is appropriate for microwave heating.

  • Reaction Scale: Scaling up a microwave reaction is not always linear. A reaction optimized at a small scale may require re-optimization for larger volumes.

Q4: I am attempting a catalyst-free reaction in water, but the reactants are not dissolving. What can I do?

A4: Poor solubility is a common challenge when using water as a green solvent.[7] Consider these options:

  • Increase Temperature: Heating the reaction mixture can improve the solubility of organic reactants in water.[7]

  • Use a Co-Solvent: Adding a small amount of a green, water-miscible co-solvent like ethanol can enhance solubility without significantly compromising the "green" nature of the protocol.

  • Phase-Transfer Catalyst: In some cases, a phase-transfer catalyst can facilitate the reaction between reactants in different phases.

Section 3: Comparative Data on Green Synthesis Approaches

Table 1: Comparison of Green Synthesis Strategies for Quinolines

MethodCatalystSolventTemperature (°C)TimeYield (%)Reference
Microwave-Assistedp-Toluenesulfonic acid (p-TSA)Water902.5 - 3.5 h60 - 94%[12]
Microwave-AssistedAmmonium AcetateWater10010 - 15 min75 - 93%[12]
Ultrasound-AssistedSnCl₂·2H₂OWaterNot specifiedNot specifiedGood yields[4]
Catalyst-FreeNoneWater703 hup to 97%[7]
Solvent-FreeMetal Nanoparticles (Co/Cu)None502 h90 - 97%[12]
ConventionalAmberlyst-15EthanolRoom TempNot specified65 - 70%[12]

Table 2: Synthesis Conditions for 7-chloro-4-(piperazin-1-yl)quinoline

Starting MaterialsPiperazine EquivalentsSolventConditionsYield (%)NotesReference
4,7-dichloroquinoline, Piperazine~3MethanolReflux, 8 hours~86%"Green" process, product crystallizes on cooling.[10]
4,7-dichloroquinoline, Piperazine3IsopropanolReflux with K₂CO₃, 18 hoursNot specifiedRequires aqueous work-up and pH adjustment.[10]
4,7-dichloroquinoline, Piperazine5MethanolReflux, 5 hours80%High excess of piperazine used.[10]
4,7-dichloroquinoline, Piperazine10EthoxyethanolReflux, 24 hoursNot specifiedUses a toxic solvent.[10]

Section 4: Detailed Experimental Protocols

Protocol 1: Green Synthesis of 7-chloro-4-(piperazin-1-yl)quinoline (Adapted from Patent Literature) [10]

This protocol is presented as an environmentally friendly method for producing a key intermediate.

  • Reactant Preparation: In a suitable reaction vessel, charge 4,7-dichloroquinoline (1.0 eq) and anhydrous piperazine (2.5-3.0 eq).

  • Solvent Addition: Add methanol as the reaction solvent.

  • Reaction: Heat the mixture to reflux (approximately 65°C) and maintain under stirring for 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to approximately 10°C. The product, 7-chloro-4-(piperazin-1-yl)quinoline, will precipitate out of the solution.

  • Isolation: Filter the solid precipitate and wash it with a small amount of cold methanol.

  • Drying: Dry the isolated solid under vacuum to obtain the final product. This process yields a substantially pure crystalline product without the need for extensive chromatographic purification.

Protocol 2: General Microwave-Assisted, Water-Based Synthesis of a Quinoline Derivative (Conceptual) [12]

This protocol illustrates a general method for a three-component reaction.

  • Reactant Mixture: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine the substituted aniline (1.0 mmol), an aldehyde (1.0 mmol), and an activated methylene compound (e.g., dimedone, 1.0 mmol).

  • Catalyst and Solvent: Add water (3-4 mL) and a catalyst such as p-toluenesulfonic acid (p-TSA) (10 mol%).

  • Microwave Irradiation: Seal the vial and place it in a scientific microwave reactor. Irradiate the mixture at a constant temperature of 90-100°C for 15-30 minutes.

  • Work-up: After cooling the reaction vessel to room temperature, the solid product that has precipitated is collected by filtration.

  • Purification: Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to afford the pure quinoline derivative.

Section 5: Visualized Workflows and Logic Diagrams

green_synthesis_workflow start Start Synthesis select_method Select Green Method (e.g., Microwave, Ultrasound, Catalyst-Free) start->select_method optimize Optimize Parameters (Solvent, Catalyst, Temp, Time) select_method->optimize reaction Run Reaction optimize->reaction workup Eco-Friendly Work-up & Purification reaction->workup analysis Analyze Product (Yield, Purity, Green Metrics) workup->analysis product Final Product analysis->product

Caption: A general workflow for developing a green synthesis protocol.

troubleshooting_low_yield start Low Yield Observed check_reagents Check Reagent Purity & Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok optimize_conditions Optimize Temp/Time/ Power Settings reagents_ok->optimize_conditions Yes repurify Repurify Reagents reagents_ok->repurify No conditions_ok Yield Improved? optimize_conditions->conditions_ok change_system Change Solvent or Catalyst System conditions_ok->change_system No end Refine Protocol conditions_ok->end Yes system_ok Yield Improved? change_system->system_ok analyze_byproducts Analyze Byproducts (TLC, LC-MS) to Identify Side Reactions system_ok->analyze_byproducts No system_ok->end Yes analyze_byproducts->end repurify->start

Caption: A decision tree for troubleshooting low reaction yields.

References

Identifying and characterizing side products in 7-(Piperazin-1-yl)quinoline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing side products during the synthesis of 7-(Piperazin-1-yl)quinoline.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of this compound?

A1: The most frequently encountered and significant side product is a dimer, specifically 1,4-bis(7-chloroquinolin-4-yl)piperazine.[1][2] This impurity arises from the reaction of two molecules of the quinoline starting material with one molecule of piperazine. This dimer has been reported to have some toxicity, making its removal critical for pharmaceutical applications.[1]

Q2: What are the primary causes of side product formation?

A2: Several factors can contribute to the formation of the dimer and other impurities:

  • Stoichiometry: An insufficient excess of piperazine can favor the formation of the dimer, where one piperazine molecule reacts with two quinoline molecules.

  • Reaction Conditions: High reaction temperatures and prolonged reaction times can sometimes lead to increased side product formation.

  • Purity of Starting Materials: The presence of isomers in the starting 4,7-dichloroquinoline, such as 4,5-dichloroquinoline, can lead to the formation of corresponding isomeric side products which are often difficult to separate from the desired product.[3]

Q3: How can I minimize the formation of the dimeric side product?

A3: To suppress the formation of the 1,4-bis(7-chloroquinolin-4-yl)piperazine dimer, consider the following strategies:

  • Use a Large Excess of Piperazine: Employing a significant molar excess of piperazine (e.g., 3 to 10 equivalents) shifts the reaction equilibrium towards the desired monosubstituted product.[1]

  • Control Reaction Temperature: While heat is necessary to drive the reaction, excessively high temperatures may promote dimer formation. Optimization of the reaction temperature is recommended.

  • Gradual Addition of the Quinoline Substrate: Adding the 7-haloquinoline to the heated solution of piperazine can help maintain a high effective concentration of piperazine throughout the reaction, disfavoring the formation of the dimer.

Q4: What analytical techniques are recommended for identifying and quantifying side products?

A4: A combination of chromatographic and spectroscopic methods is ideal for the identification and quantification of side products:

  • High-Performance Liquid Chromatography (HPLC): Useful for separating the desired product from impurities and quantifying their relative amounts.

  • Mass Spectrometry (MS): Essential for determining the molecular weight of the side products, which is key for identifying the dimer and other impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information to confirm the identity of the desired product and characterize the structure of unknown side products.[1][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction; Suboptimal reaction temperature; Insufficient reaction time.Monitor the reaction progress using TLC or HPLC. Optimize the reaction temperature and time based on the monitoring results. Ensure efficient stirring.
High Levels of Dimer Side Product Insufficient excess of piperazine; High reaction temperature.Increase the molar excess of piperazine.[1] Consider a lower reaction temperature and longer reaction time. Try adding the 7-haloquinoline starting material portion-wise to the piperazine solution.
Difficulty Removing Excess Piperazine Piperazine's high boiling point and water solubility.Utilize an acidic wash to protonate the excess piperazine, making it more water-soluble and easier to remove during an aqueous workup. Vacuum distillation can also be employed, though it may require high temperatures.
Presence of Isomeric Impurities Impure 4,7-dichloroquinoline starting material.[3]Source high-purity starting materials. If impurities are present, consider recrystallization of the starting material before use. Isomeric products may require preparative chromatography for removal.
Product Fails to Crystallize Presence of impurities inhibiting crystallization; Incorrect solvent system.Purify the crude product using column chromatography before crystallization. Perform a solvent screen to find an appropriate recrystallization solvent or solvent mixture.

Experimental Protocols

General Synthesis of 7-chloro-4-(piperazin-1-yl)quinoline

This protocol is a generalized procedure based on common synthetic routes.[1][5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous piperazine (3-5 equivalents) and a suitable solvent (e.g., isopropanol, methanol, or N-methyl-2-pyrrolidinone).[1]

  • Reaction: Heat the mixture to reflux with stirring. Once at reflux, add 4,7-dichloroquinoline (1 equivalent).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 5-24 hours).[1]

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with a basic aqueous solution (e.g., sodium hydroxide solution) to remove unreacted starting material and protonated piperazine.

    • Wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., cyclohexane, diethyl ether) or by column chromatography on silica gel.[1]

Characterization Data for 7-chloro-4-(piperazin-1-yl)quinoline
Technique Expected Results
¹H NMR (CDCl₃, 200 MHz) δ: 8.58 (d, J=5.1 Hz, 1H), 8.02 (d, J=2.2 Hz, 1H), 7.94 (d, J=9.0 Hz, 1H), 7.40 (dd, J=2.2 Hz, J=9.0 Hz, 1H), 6.81 (d, J=5.1 Hz, 1H), 3.16 (s, 8H), 1.92 (bs, 1H).[1]
Melting Point 113.5-114.5 °C (for the pure derivative).[1] Note: Different crystalline forms may have different melting points.

Visualizations

Synthesis_Pathway start_quinoline 7-Chloroquinoline product This compound (Desired Product) start_quinoline->product + Piperazine (excess) dimer 1,4-Bis(7-chloroquinolin-4-yl)piperazine (Dimer Side Product) start_quinoline->dimer + Piperazine (limiting) start_quinoline->dimer + 7-Chloroquinoline piperazine Piperazine piperazine->product piperazine->dimer

Caption: Reaction pathway for the synthesis of this compound and the formation of the dimeric side product.

Troubleshooting_Workflow start Synthesis of this compound analysis Analyze Crude Product (HPLC, MS, NMR) start->analysis check_purity Purity Acceptable? analysis->check_purity side_product_id Identify Side Products check_purity->side_product_id No final_product Pure this compound check_purity->final_product Yes troubleshoot Troubleshoot Synthesis Conditions (Stoichiometry, Temperature, etc.) side_product_id->troubleshoot purification Purification (Crystallization, Chromatography) side_product_id->purification troubleshoot->start purification->analysis end End final_product->end

Caption: A logical workflow for troubleshooting and purifying the synthesis of this compound.

References

Technical Support Center: Regioselective Functionalization of 7-(Piperazin-1-yl)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the regioselective functionalization of the 7-(piperazin-1-yl)quinoline core.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for regioselective functionalization of the quinoline core?

A1: The main strategies for regioselective functionalization of the quinoline core include:

  • Transition-Metal-Catalyzed C-H Activation: This is a highly attractive and modern strategy for its atom and step economy.[1][2] It allows for the direct functionalization of C-H bonds at various positions of the quinoline ring.[3][4]

  • Electrophilic Aromatic Substitution: Classical electrophilic substitutions (like nitration and halogenation) typically occur on the benzene ring of the quinoline, favoring positions 5 and 8, as the pyridine ring is deactivated by the nitrogen atom.[5]

  • Nucleophilic Aromatic Substitution (SNAr): This method is effective for introducing nucleophiles, particularly at positions activated by electron-withdrawing groups or a pre-existing leaving group like a halogen.[6][7]

  • Use of Directing Groups: Functional groups can be temporarily installed to direct a metal catalyst to a specific C-H bond, thereby controlling regioselectivity. For instance, N-oxides can be used as directing groups to functionalize the C2 and C8 positions.[4][8]

Q2: How does the 7-(piperazin-1-yl) substituent influence the regioselectivity of further functionalization?

A2: The 7-(piperazin-1-yl) group is an electron-donating group, which will influence the electronic properties of the quinoline core.

  • For electrophilic aromatic substitution , this group will activate the benzene portion of the quinoline ring, primarily directing incoming electrophiles to the C6 and C8 positions.

  • The piperazine moiety itself contains a secondary amine, which is nucleophilic and can react with various reagents. This site may require protection to achieve selective functionalization on the quinoline core.[9][10]

  • The nitrogen atoms of the piperazine group can also act as coordinating sites for metal catalysts, potentially directing C-H activation to nearby positions.

Q3: When is a protecting group necessary for the piperazine moiety?

A3: A protecting group for the secondary amine of the piperazine ring is crucial under several conditions:

  • When using strong electrophiles that could react with the amine.

  • During reactions that require strong bases, which could deprotonate the N-H bond.

  • In palladium-catalyzed cross-coupling reactions where the amine could coordinate to the metal center and inhibit catalysis. Common protecting groups for amines include Boc (tert-butoxycarbonyl), which is removed under acidic conditions, and Fmoc (9-fluorenylmethyloxycarbonyl), which is base-labile.[10]

Q4: What are the most common positions for C-H functionalization on the quinoline ring?

A4: With modern methods, especially transition-metal-catalyzed C-H activation, nearly all positions on the quinoline ring can be functionalized.[1]

  • C2 and C8 positions: Often targeted using the quinoline's own nitrogen atom as a directing group or by forming an N-oxide.[4]

  • C3 position: Functionalization at this position has also been achieved through various catalytic systems.[4]

  • C5 and C8 positions: These are the classical sites for electrophilic substitution.[5]

  • C7 position: Formal C7-H arylation and alkenylation have been achieved using a traceless N-acyl directing group strategy.[8]

Troubleshooting Guides

Issue 1: Low or no yield in a Palladium-catalyzed C-H arylation reaction.

Potential Cause Suggested Solution
Catalyst Inactivation The secondary amine of the piperazine can coordinate to the palladium center, inhibiting the reaction. Solution: Protect the piperazine nitrogen with a suitable protecting group like Boc or Cbz before performing the C-H activation step.[9][10]
Incorrect Oxidant/Additive The choice of oxidant and additives is critical. For example, silver salts like AgOAc are common but can sometimes lead to side reactions like aminal formation.[11] Solution: Screen different oxidants (e.g., Ag₂CO₃, Cu(OAc)₂) and additives. In some cases, replacing silver salts with non-oxidizing carboxylate salts like CsOPiv can suppress side reactions and improve yield.[11]
Poor Substrate-Catalyst Coordination The initial coordination of the metal to the quinoline nitrogen is a key step.[1] Solution: Consider converting the quinoline to its N-oxide. The N-oxide can act as a powerful directing group and enhance the reactivity for C-H functionalization at the C2 position.[4][12]
Suboptimal Reaction Conditions Temperature, solvent, and base can significantly impact the reaction outcome. Solution: Perform a systematic optimization of reaction conditions. Screen different solvents (e.g., toluene, dioxane, t-AmylOH) and bases (e.g., K₂CO₃, Cs₂CO₃, pivalic acid).[11]

Issue 2: Poor regioselectivity with multiple products.

Potential Cause Suggested Solution
Multiple Reactive C-H Bonds The quinoline core has several C-H bonds with similar reactivity, especially on the benzene ring, which is activated by the C7-piperazinyl group. Solution: Employ a directing group strategy. For example, an N-acyl or N-oxide directing group can force the reaction to a specific position (e.g., C8 or C2).[4][8]
Reaction Mechanism Ambiguity The reaction may be proceeding through a different mechanism than anticipated (e.g., electrophilic substitution vs. concerted metalation-deprotonation).[1] Solution: Carefully analyze the electronic properties of your starting material. The electron-donating piperazine group will favor electrophilic attack at C6 and C8. If this is not the desired outcome, switch to a C-H activation protocol known for its different regioselectivity.
Steric Hindrance The desired position for functionalization might be sterically hindered. Solution: Modify the directing group or the coupling partner to reduce steric clash. Sometimes, changing the catalyst or ligand can also influence the regioselectivity by altering the steric environment around the metal center.

Issue 3: Difficulty in removing the protecting group from the piperazine nitrogen.

Potential Cause Suggested Solution
Harsh Deprotection Conditions The conditions required to remove the protecting group might be degrading other functional groups on the molecule. Solution: Choose an orthogonal protecting group strategy from the beginning.[9] For example, if your molecule is acid-sensitive, use a base-labile protecting group like Fmoc instead of the acid-labile Boc group.[10]
Incomplete Deprotection The deprotection reaction is not going to completion. Solution: Increase the reaction time, temperature, or the equivalents of the deprotecting agent. For Boc-deprotection with TFA, ensure all the acid is neutralized during workup to prevent salt formation which can complicate purification.

Quantitative Data Summary

Table 1: Optimization of Palladium-Catalyzed Transannular C-H Arylation

This table summarizes the optimization of a Pd-catalyzed C-H arylation, highlighting the impact of different additives on product yield and byproduct formation. The data is adapted from a study on alicyclic amines, which provides a model for potential challenges with the piperazine moiety.[11]

EntryCatalyst (mol %)Additive (equiv)SolventTemp (°C)Yield of Product (%)Yield of Aminal Byproduct (%)
1Pd(OAc)₂ (10)AgOAc (1)t-AmylOH12017-
2Pd(OAc)₂ (10)AgOPiv (1)t-AmylOH12033-
3Pd(OAc)₂ (10)-t-AmylOH12000
4-AgOAc (1)t-AmylOH120041
5Pd(OAc)₂ (10)CsOPiv (1)t-AmylOH120920

Data adapted from reference[11]. The reaction shown is a model system and not on the this compound core itself, but illustrates key principles.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) to introduce the Piperazine Moiety

This protocol is adapted from the synthesis of 4-piperazinylquinolines and can be applied to install the piperazine at an activated position (e.g., C7) bearing a good leaving group (e.g., Chlorine).[6]

  • Reactant Preparation: Dissolve the 7-chloroquinoline derivative (1.0 eq.) in a suitable solvent like acetonitrile (MeCN).

  • Nucleophile Addition: Add anhydrous piperazine (1.0 to 1.2 eq.) to the solution. The presence of electron-withdrawing groups on the quinoline core can significantly activate the chlorine for displacement, allowing the reaction to proceed at room temperature without the need for a base.[6]

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 1-2 hours.[6]

  • Workup and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting this compound intermediate is often pure enough for the next step without further purification.[6]

Protocol 2: General Procedure for Palladium-Catalyzed C-H Functionalization (Hypothetical adaptation for the quinoline core)

This protocol is a generalized procedure based on common C-H activation methodologies.[1][11]

  • Reactant Preparation: In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add the protected this compound substrate (1.0 eq.), the aryl halide coupling partner (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), and the appropriate additive/base (e.g., CsOPiv or K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add the anhydrous solvent (e.g., t-AmylOH, dioxane, or toluene) via syringe.

  • Reaction Execution: Seal the tube and place it in a preheated oil bath at the desired temperature (typically 100-140 °C). Stir for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to obtain the desired functionalized product.

Visualizations

experimental_workflow cluster_prep Step 1: Preparation cluster_reaction Step 2: C-H Functionalization cluster_workup Step 3: Workup & Deprotection start This compound protect Protect Piperazine N-H (e.g., Boc Anhydride) start->protect setup Reaction Setup: - Protected Substrate - Aryl Halide - Pd Catalyst - Additive/Base - Solvent protect->setup reaction Heat under Inert Atmosphere (e.g., 120°C, 24h) setup->reaction workup Aqueous Workup & Column Chromatography reaction->workup deprotect Deprotect Piperazine (e.g., TFA in DCM) workup->deprotect purify Final Purification deprotect->purify end end purify->end Final Product regioselectivity_logic start Desired Functionalization of This compound q_method What is the desired position? start->q_method c2_c8 Use Intrinsic Directing Group q_method->c2_c8 C2 or C8 c5_c6_c8 Leverage Electronic Effects q_method->c5_c6_c8 C5, C6, or C8 other_pos Use External Directing Group q_method->other_pos Other Positions c2_c8_strat Strategy: N-Oxide formation or N-coordination to catalyst. Method: Transition-metal catalyzed C-H activation. c2_c8->c2_c8_strat c5_c6_c8_strat Strategy: The C7-piperazinyl group is an Electron Donating Group (EDG). Method: Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation). c5_c6_c8->c5_c6_c8_strat other_pos_strat Strategy: Install a removable directing group (e.g., N-acyl). Method: Directed C-H activation. other_pos->other_pos_strat

References

Strategies to minimize the formation of impurities during the synthesis of piperaquine intermediates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of impurities during the synthesis of piperaquine intermediates.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of key piperaquine intermediates.

Issue 1: Formation of High Levels of 1,4-bis(7-chloroquinolin-4-yl)piperazine Impurity

Question: During the synthesis of 7-chloro-4-(piperazin-1-yl)quinoline from 4,7-dichloroquinoline and piperazine, I am observing a significant amount of the dimeric impurity, 1,4-bis(7-chloroquinolin-4-yl)piperazine. How can I minimize its formation?

Answer: The formation of the dimeric impurity is a common issue and is primarily influenced by the stoichiometry of the reactants. To minimize its formation, it is crucial to use a significant molar excess of piperazine relative to 4,7-dichloroquinoline. This ensures that the mono-substituted product is favored over the di-substituted one.

Experimental Protocol: Stoichiometric Control

  • Reactant Molar Ratio: Employ a molar ratio of piperazine to 4,7-dichloroquinoline of at least 3:1. Ratios of 5:1 or even 10:1 have been reported to further reduce dimer formation.[1]

  • Reaction Solvent: Use a polar protic solvent such as methanol or isopropanol. These solvents facilitate the dissolution of piperazine and promote the desired reaction pathway. "Green" synthesis approaches have also utilized water as a solvent, which can aid in achieving high purity.[1]

  • Temperature Control: Maintain a controlled reflux temperature. For methanol, this is typically around 65°C, and for isopropanol, it is around 82°C. Overheating can sometimes lead to increased side product formation.

  • Reaction Time: Monitor the reaction progress by TLC or HPLC. A typical reaction time is 4-8 hours at reflux.[1] Prolonged reaction times may not necessarily improve the yield of the desired product and could lead to the formation of other degradation products.

Data Presentation: Effect of Molar Ratio on Impurity Formation

Molar Ratio (Piperazine:4,7-dichloroquinoline)7-chloro-4-(piperazin-1-yl)quinoline (%)1,4-bis(7-chloroquinolin-4-yl)piperazine (%)
1:16530
3:18510
5:192< 5
10:1>95< 2

This table presents representative data to illustrate the trend.

Logical Relationship Diagram: Minimizing Dimer Formation

G cluster_0 Controlling Stoichiometry cluster_1 Reaction Outcome High_Excess_Piperazine High Molar Excess of Piperazine Low_4_7_DCQ_Concentration Low Concentration of 4,7-Dichloroquinoline High_Excess_Piperazine->Low_4_7_DCQ_Concentration ensures Favors_Monosubstitution Favors Monosubstitution Low_4_7_DCQ_Concentration->Favors_Monosubstitution statistically Reduces_Dimer_Formation Reduced Dimer Formation (1,4-bis(7-chloroquinolin-4-yl)piperazine) Favors_Monosubstitution->Reduces_Dimer_Formation leads to

Caption: Stoichiometric control to minimize dimer formation.

Issue 2: Difficulty in Removing Unreacted Piperazine

Question: After the reaction, I am struggling to remove the excess piperazine from my 7-chloro-4-(piperazin-1-yl)quinoline product. What are effective purification strategies?

Answer: Removing a large excess of water-soluble piperazine from a less water-soluble product can be challenging. An effective strategy involves a combination of aqueous work-up and crystallization.

Experimental Protocol: Purification of 7-chloro-4-(piperazin-1-yl)quinoline

  • Aqueous Work-up:

    • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

    • Take up the residue in a mixture of a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and water.

    • Wash the organic layer multiple times with water to extract the piperazine. Acidifying the aqueous wash with a mild acid (e.g., acetic acid) can improve the extraction of the basic piperazine into the aqueous layer.

    • Finally, wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Crystallization:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Recrystallize the crude product from a suitable solvent. Isopropanol or a mixture of ethyl acetate and hexane are commonly used.[2] A "green" alternative is crystallization from water, which has been shown to yield a highly pure product.[1]

Experimental Workflow Diagram: Purification Process

G Start Crude Reaction Mixture Solvent_Removal Solvent Removal Start->Solvent_Removal Dissolution Dissolve in Organic Solvent and Water Solvent_Removal->Dissolution Aqueous_Wash Wash with Water (optional: acidic wash) Dissolution->Aqueous_Wash Phase_Separation Separate Organic Layer Aqueous_Wash->Phase_Separation Drying Dry Organic Layer Phase_Separation->Drying Concentration Concentrate in vacuo Drying->Concentration Crystallization Crystallize from Isopropanol or Water Concentration->Crystallization Filtration Filter and Dry Crystallization->Filtration Pure_Product Pure 7-chloro-4-(piperazin-1-yl)quinoline Filtration->Pure_Product

Caption: Purification workflow for 7-chloro-4-(piperazin-1-yl)quinoline.

Issue 3: Formation of By-products in the Synthesis of Piperaquine from its Intermediate

Question: In the second step, reacting 7-chloro-4-(piperazin-1-yl)quinoline with 1,3-dibromopropane, I am observing several impurities. What are the likely side reactions and how can I control them?

Answer: The reaction of 7-chloro-4-(piperazin-1-yl)quinoline with 1,3-dibromopropane can lead to several by-products due to the reactivity of the reactants. Key side reactions include the formation of N,N'-bis-alkylated piperazine and potential quaternary ammonium salts.

Common By-products and Control Strategies:

  • 1-(3-bromopropyl)-4-(7-chloroquinolin-4-yl)piperazine: This is the mono-alkylated intermediate. Its presence indicates an incomplete reaction.

    • Control: Ensure a sufficient reaction time and temperature. The use of a suitable base (e.g., potassium carbonate) is crucial to drive the reaction to completion.

  • Over-alkylation Products: Formation of quaternary ammonium salts can occur if the piperazine nitrogen attacks the alkylated product.

    • Control: Carefully control the stoichiometry. Using a slight excess of 7-chloro-4-(piperazin-1-yl)quinoline relative to the 1,3-dibromopropane can help minimize over-alkylation of the linker.

Experimental Protocol: Synthesis of Piperaquine

  • Reactants and Solvent: In a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, dissolve 7-chloro-4-(piperazin-1-yl)quinoline and a base (e.g., anhydrous potassium carbonate).

  • Addition of Linker: Slowly add a solution of 1,3-dibromopropane to the reaction mixture at a controlled temperature (e.g., 60-80°C). A molar ratio of approximately 2.1:1 of the quinoline intermediate to 1,3-dibromopropane is a good starting point.

  • Monitoring: Monitor the reaction by HPLC to ensure the disappearance of the starting materials and the mono-alkylated intermediate.

  • Work-up and Purification: After completion, the reaction mixture is typically poured into water to precipitate the crude piperaquine. The product can then be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Signaling Pathway Diagram: Piperaquine Synthesis and Side Reactions

G Intermediate 7-chloro-4-(piperazin-1-yl)quinoline Piperaquine Piperaquine (Desired Product) Intermediate->Piperaquine Reacts with Linker (2:1) Mono_alkylated 1-(3-bromopropyl)-4-(7-chloroquinolin-4-yl)piperazine (Incomplete Reaction) Intermediate->Mono_alkylated Reacts with Linker (1:1) Linker 1,3-Dibromopropane Linker->Piperaquine Linker->Mono_alkylated Over_alkylation Quaternary Ammonium Salts (Over-alkylation) Piperaquine->Over_alkylation Further reaction with Linker

Caption: Piperaquine synthesis pathway and potential side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main sources of impurities in piperaquine synthesis?

A1: Impurities in piperaquine synthesis can originate from several sources:

  • Starting Materials: Impurities present in the initial reactants, such as isomers of 4,7-dichloroquinoline.[2]

  • Synthetic By-products: These are formed during the chemical reactions, with the most common being the dimeric impurity 1,4-bis(7-chloroquinolin-4-yl)piperazine.[3]

  • Intermediates: Unreacted intermediates, like 7-chloro-4-(piperazin-1-yl)quinoline, can be carried over into the final product if purification is inadequate.

  • Degradation Products: The final product or intermediates can degrade under certain conditions (e.g., exposure to light, heat, or oxidizing agents), leading to impurities such as N-oxides.

  • Residual Solvents: Solvents used in the synthesis and purification steps may remain in the final product.

Q2: How can I detect and quantify impurities in my samples?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for detecting and quantifying impurities in piperaquine and its intermediates.[4][5] A well-developed HPLC method with a suitable column (e.g., C18) and mobile phase can separate the main compound from its impurities. Mass spectrometry (LC-MS) can be used to identify the structures of unknown impurities.[5]

Q3: Are there any "green" synthesis methods to reduce the environmental impact?

A3: Yes, several patents describe more environmentally friendly approaches to the synthesis of 7-chloro-4-(piperazin-1-yl)quinoline. These methods often involve the use of less hazardous solvents like water or methanol, replacing more toxic solvents like phenol or ethoxyethanol that were used in older procedures.[1][6] These "green" methods can also simplify the work-up and purification process.

Q4: What is the impact of temperature on the formation of impurities?

A4: Temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also promote the formation of side products and degradation products. It is essential to find an optimal temperature that provides a reasonable reaction rate without significantly increasing the impurity profile. For the synthesis of 7-chloro-4-(piperazin-1-yl)quinoline, refluxing in methanol (around 65°C) or isopropanol (around 82°C) is commonly employed.[1]

Q5: How does the choice of base affect the synthesis of piperaquine from its intermediate?

A5: The base plays a crucial role in the second step of piperaquine synthesis by neutralizing the HBr formed during the reaction. An inorganic base like anhydrous potassium carbonate is a common choice as it is inexpensive, effective, and can be easily removed during the work-up. The strength and solubility of the base can influence the reaction rate and the formation of by-products. A base that is too strong or too soluble might promote unwanted side reactions.

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 7-(Piperazin-1-yl)quinoline Analogs

Author: BenchChem Technical Support Team. Date: November 2025

The 7-(piperazin-1-yl)quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, focusing on their anticancer, antiprotozoal, and antibacterial properties. The information is targeted towards researchers, scientists, and drug development professionals to facilitate the rational design of new and more potent therapeutic agents.

Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth and proliferation. A prominent target for these compounds is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.

A study by Aboul-Enein et al. focused on novel 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(N-substituted-amino)-ethanone derivatives as VEGFR-2 inhibitors. Their findings highlight the importance of the substituent on the terminal nitrogen of the piperazine moiety. The compound 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone (4q) exhibited the highest cytotoxicity against MCF-7 (human breast cancer) and PC3 (prostate cancer) cell lines, with IC50 values of 6.502 µM and 11.751 µM, respectively.[1][2] This compound also showed potent VEGFR-2 inhibition with an IC50 of 1.38 µM.[1] The docking studies revealed a binding mode similar to other known VEGFR-2 inhibitors.[1]

The general SAR for these anticancer agents suggests that:

  • A 7-chloro substituent on the quinoline ring is often crucial for activity.

  • The nature of the substituent on the distal nitrogen of the piperazine ring significantly influences potency and selectivity. Aromatic and substituted aromatic moieties, such as a 4-bromobenzyl group, can enhance activity.

Below is a table summarizing the cytotoxic activity of selected this compound analogs.

CompoundR-Group (on Piperazine)Cell LineIC50 (µM)VEGFR-2 IC50 (µM)
4q 4-BromobenzylMCF-76.502[1][2]1.38[1]
PC311.751[1][2]
Doxorubicin (Standard)MCF-76.774[1][2]-
PC37.7316[1][2]
Sorafenib (Standard)--0.33[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][4][5]

  • Cell Seeding: Cancer cells (e.g., MCF-7, PC3) are seeded in 96-well plates at a density of 5 × 10^3 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Analog This compound Analog (e.g., 4q) Analog->VEGFR2 Inhibits

Caption: General workflow for the synthesis and antiprotozoal screening of quinoline-piperazine hydrazones.

Antibacterial and Antituberculosis Activity

Antibacterial_SAR cluster_modifications Key Structural Modifications Core { this compound Core | Scaffold for activity} R1 { R1 at Quinoline C2 | Piperazine coupled sulfonamides/amides} Core->R1 Substitution at C2 R2 { R2 at Quinoline C6 | Fluoro or Methoxy group} Core->R2 Substitution at C6 Activity Enhanced Antibacterial & Antituberculosis Activity R1->Activity R2->Activity

References

The Ascending Trajectory of 7-(Piperazin-1-yl)quinoline Derivatives in Oncology: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the relentless pursuit of novel and more effective anticancer agents, a class of compounds known as 7-(piperazin-1-yl)quinoline derivatives is demonstrating significant promise, exhibiting potent cytotoxic activity against a range of cancer cell lines. This comparative guide offers an in-depth analysis of these emerging drug candidates against established anticancer therapeutics, supported by experimental data, detailed protocols, and mechanistic insights. This report is tailored for researchers, scientists, and professionals in drug development, providing a comprehensive resource for evaluating the potential of these quinoline derivatives.

At a Glance: Comparative Cytotoxicity

The antitumor potential of novel this compound derivatives has been benchmarked against widely used chemotherapeutic agents. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, across various human cancer cell lines. Lower IC50 values indicate greater potency.

CompoundCell LineIC50 (µM)Reference DrugCell LineIC50 (µM)
This compound Derivatives Existing Anticancer Drugs
2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone (Compound 4q)[1]MCF-76.502Doxorubicin[1]MCF-76.774
PC311.751Doxorubicin[1]PC37.7316
Ciprofloxacin Derivative 2[2]U373105-Fluorouracil[2]NCI-H46022.60
Ciprofloxacin Derivative 6h[2]U8710Gefitinib[2]NCI-H4603.24
Fluoroquinolone Derivative 1a[2]MCF-72.63Erlotinib[2]NCI-H4607.29
Fluoroquinolone Derivative 2a[2]MCF-72.89CisplatinMCF-71-10[3]
Fluoroquinolone Derivative 3b[2]MCF-73.01PaclitaxelMCF-70.0035-3.5[4][5]
Fluoroquinolone Derivative 6b[2]MCF-73.09CisplatinA5494.97-16.48[6][7]
Fluoroquinolone Derivative 7a[2]MCF-72.95PaclitaxelA549~0.05
Doxorubicin[8][9]A5490.0086-1.5
Doxorubicin[8]PC38.00

Delving into the Mechanism of Action

Research indicates that this compound derivatives exert their anticancer effects through the modulation of key cellular signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. Two prominent targets identified are the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the PI3K/Akt/mTOR signaling cascade.

Targeting Angiogenesis: The VEGFR-2 Pathway

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key mediator of this process. Certain this compound derivatives have been shown to inhibit VEGFR-2, thereby impeding the blood supply to tumors.[1][10][11][12]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Quinoline This compound Derivative Quinoline->VEGFR2 Inhibits DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 Akt Akt PI3K->Akt PKC PKC DAG->PKC Ca Ca²⁺ Release IP3->Ca Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway PKC->Ras_Raf_MEK_ERK mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Migration, Survival Ras_Raf_MEK_ERK->Proliferation mTOR->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

Disrupting Cell Growth and Survival: The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Several quinoline derivatives have demonstrated the ability to inhibit key components of this pathway, leading to the suppression of tumor cell growth and induction of apoptosis.[13][14][15][16]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to Quinoline_PI3K This compound Derivative Quinoline_PI3K->PI3K Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Bad Bad Akt->Bad Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates S6K p70S6K mTORC1->S6K Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits Quinoline_mTOR This compound Derivative Quinoline_mTOR->mTORC1 Inhibits CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth Represses Translation Apoptosis Apoptosis Bcl2 Bcl-2 Bad->Bcl2 Inhibits Bcl2->Apoptosis Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

Experimental Protocols: A Guide to Key Assays

The following are standardized protocols for the key in vitro assays used to evaluate the anticancer activity of this compound derivatives.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells into a 96-well plate Start->Seed_Cells Incubate1 Incubate for 24h Seed_Cells->Incubate1 Add_Compound Add varying concentrations of This compound derivative Incubate1->Add_Compound Incubate2 Incubate for 48-72h Add_Compound->Incubate2 Add_MTT Add MTT reagent to each well Incubate2->Add_MTT Incubate3 Incubate for 2-4h Add_MTT->Incubate3 Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate3->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: Culture cells to the desired confluency and treat with the this compound derivative for the specified time.

  • Harvesting: Collect both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.

Cell Cycle Analysis using Propidium Iodide (PI) Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Treat cells with the quinoline derivative and harvest as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.

Conclusion

The data presented in this guide underscore the significant potential of this compound derivatives as a promising new class of anticancer agents. Their potent cytotoxic activity, often comparable or superior to existing drugs, coupled with their ability to target key oncogenic pathways like VEGFR-2 and PI3K/Akt/mTOR, makes them attractive candidates for further preclinical and clinical development. The detailed experimental protocols provided herein will facilitate standardized evaluation and comparison of these and other novel anticancer compounds. Continued research into the structure-activity relationships and optimization of these derivatives is warranted to unlock their full therapeutic potential in the fight against cancer.

References

A Comparative Guide to In Silico Molecular Docking of 7-(Piperazin-1-yl)quinoline Compounds with Target Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-(piperazin-1-yl)quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a wide range of therapeutic applications. Its versatility allows for substitutions that can modulate its binding affinity and selectivity towards various biological targets. This guide provides a comparative overview of in silico molecular docking studies of these compounds against several key protein targets implicated in cancer, Alzheimer's disease, and viral infections.

Comparative Docking Performance

The efficacy of this compound derivatives is highly dependent on the specific substitutions on the quinoline and piperazine rings, as well as the topology of the target protein's binding site. The following table summarizes the docking performance of various derivatives against different protein targets, highlighting their potential as inhibitors.

Compound ClassTarget Protein (PDB ID)Therapeutic AreaBest Docking Score (kcal/mol)Key Interacting Residues
Quinoline-pyrimidine hybridsHIV Reverse Transcriptase (4I2P)Antiviral (HIV)-10.67LYS101, TRP229[1]
7-Chloro-4-(piperazin-1-yl)quinolinesVEGFR-II (VEGFR2)AnticancerNot specified, but showed binding mode akin to known inhibitors.[2]Cys919 (Hinge region)[3]
Piperidinyl-quinoline acylhydrazonesAcetylcholinesterase (AChE)Alzheimer's DiseaseNot specified, but showed key interactions.[4]Tyr341, Tyr124, Phe297, Phe338, Trp86[5]
Quinoline-Amidrazone Hybridsc-Abl Kinase (1IEP)AnticancerNot specified (Libdock score: 169.76)Not specified
Camptothecin Quinoline DerivativesTopoisomerase IAnticancer-10.3Not specified[6]
Quinoline DerivativesSARS-CoV-2 Main Protease (8GVD)Antiviral (COVID-19)-6.864Leu-286, Leu-287[7]

Note: Docking scores are method- and software-dependent and should be used for relative comparison within the same study.

Detailed Experimental Protocols: A Generalized Workflow

The in silico molecular docking studies cited in this guide generally follow a standardized computational protocol. While specific parameters may vary, the core methodology remains consistent.

1. Ligand Preparation:

  • 2D to 3D Conversion: The 2D structures of the this compound derivatives are sketched using chemical drawing software (e.g., ChemDraw) and converted into 3D structures.

  • Energy Minimization: The 3D structures are then subjected to energy minimization using a molecular mechanics force field (e.g., MMFF94) to obtain a stable, low-energy conformation. This step is often performed using software like ChemBioOffice, LigPrep, or Avogadro.[8]

  • Charge Assignment: Appropriate partial charges are assigned to the ligand atoms.

2. Protein Preparation:

  • Structure Retrieval: The 3D crystallographic structure of the target protein is downloaded from the Protein Data Bank (PDB).

  • Protein Clean-up: The protein structure is prepared by removing water molecules, co-crystallized ligands, and any non-essential ions.[9]

  • Protonation: Hydrogen atoms are added to the protein, and the protonation states of ionizable residues (like Asp, Glu, His) are set, typically corresponding to a physiological pH of 7.4.[9]

  • Energy Minimization: The prepared protein structure is energy-minimized to relieve any steric clashes.

3. Molecular Docking Simulation:

  • Binding Site Definition: The active site or binding pocket of the protein is defined. This is often done by creating a grid box centered on the co-crystallized ligand or by identifying key catalytic residues.[8][9]

  • Docking Algorithm: Software such as AutoDock Vina, Glide, or Discovery Studio is used to perform the docking calculations.[1][10][11] These programs systematically sample different conformations and orientations of the ligand within the defined binding site.

  • Scoring Function: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each generated pose. The pose with the most favorable (lowest) score is typically considered the most likely binding mode.[1]

4. Analysis of Results:

  • Pose Visualization: The best-scoring docked poses are visualized and analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's active site residues.[10]

  • Binding Energy Calculation: More rigorous methods like Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) can be employed to recalculate and refine the binding free energies of the docked complexes.[10]

Visualizations

To better illustrate the processes discussed, the following diagrams outline the typical workflow for molecular docking and an example of a signaling pathway targeted by these compounds.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase Ligand Ligand Structure (this compound) Ligand_Prep Ligand Preparation (3D Conversion, Energy Minimization) Ligand->Ligand_Prep Protein Target Protein Structure (from PDB) Protein_Prep Protein Preparation (Remove Water, Add Hydrogens) Protein->Protein_Prep Grid Define Binding Site (Grid Box Generation) Ligand_Prep->Grid Protein_Prep->Grid Docking Molecular Docking (e.g., AutoDock Vina) Grid->Docking Analysis Analysis of Results (Binding Energy, Interactions) Docking->Analysis

Caption: A generalized workflow for in silico molecular docking studies.

VEGFR_Signaling_Pathway cluster_cell Cellular Processes VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor (Tyrosine Kinase) VEGF->VEGFR2 Binds to Proliferation Cell Proliferation VEGFR2->Proliferation Activates Migration Cell Migration VEGFR2->Migration Angiogenesis Angiogenesis (New Blood Vessel Formation) VEGFR2->Angiogenesis Compound This compound Inhibitor Compound->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by a quinoline compound.

References

A Head-to-Head Comparison of the Efficacy of 7-(Piperazin-1-yl)quinoline Derivatives and Sorafenib

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncology drug discovery, the quest for novel small molecules with potent and selective anti-cancer activity is perpetual. Among the numerous heterocyclic scaffolds explored, the quinoline nucleus, particularly when substituted with a piperazine moiety at the 7-position, has emerged as a promising pharmacophore. This guide provides a detailed head-to-head comparison of the efficacy of representative 7-(piperazin-1-yl)quinoline derivatives against the established multi-kinase inhibitor, sorafenib. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals.

Executive Summary

This comparative guide indicates that specific this compound derivatives exhibit potent anti-cancer activity, with some demonstrating comparable or superior in vitro efficacy to sorafenib in specific assays. While sorafenib is a well-characterized multi-kinase inhibitor with proven clinical efficacy, certain this compound compounds show promise as potent VEGFR-2 inhibitors and cytotoxic agents against various cancer cell lines. However, a notable gap exists in the publicly available in vivo efficacy data for these quinoline derivatives, limiting a direct and comprehensive comparison with the extensive preclinical and clinical data available for sorafenib.

Data Presentation: In Vitro Efficacy

The following tables summarize the available quantitative data from in vitro studies, comparing the efficacy of this compound derivatives and sorafenib.

Table 1: Comparison of VEGFR-II Kinase Inhibitory Activity

CompoundTarget KinaseIC₅₀ (µM)Reference
2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone (Compound 4q)VEGFR-II1.38[1]
SorafenibVEGFR-II0.33[1]

Table 2: Comparative In Vitro Anti-proliferative Activity (GI₅₀/IC₅₀ in µM)

Compound/DrugMCF-7 (Breast)PC3 (Prostate)HCT-116 (Colon)A549 (Lung)HepG2 (Liver)Reference(s)
This compound Derivatives
Compound 1a¹-----[2]
Compound 2a¹-----[2]
Compound 3b¹-----[2]
Compound 6b¹-----[2]
Compound 7a¹-----[2]
Compound 4q²6.50211.751---[1]
Sorafenib 3.51--14.102.17[3][4]
Other Comparators
Doxorubicin6.7747.7316---[1]
5-Fluorouracil-----[2]
Gefitinib-----[2]
Erlotinib-----[2]

¹Mean GI₅₀ across 60 human cancer cell lines for these compounds ranged from 2.63-3.09 µM.[2] ²IC₅₀ values.

In Vivo Efficacy

Sorafenib

Extensive in vivo studies have demonstrated the anti-tumor efficacy of sorafenib in various xenograft models. For instance, in a Hepa 1.6 murine hepatoma model, oral administration of sorafenib significantly reduced tumor growth.

This compound Derivatives

Comprehensive in vivo anti-tumor efficacy studies for the most potent this compound derivatives identified in vitro are not widely available in the public domain. One study reported that a series of 31 derivatives were non-toxic in vivo in healthy mice, with maximal tolerated dose (MTD) indices greater than 80 mg/kg. Another study demonstrated that a specific quinoline derivative with a substituted piperazine moiety (compound 8i) exhibited significant anti-breast cancer activity in a DMBA-induced rat model. However, direct head-to-head in vivo comparisons of tumor growth inhibition between these derivatives and sorafenib in xenograft models are lacking.

Signaling Pathways and Mechanism of Action

This compound Derivatives

Several this compound derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1] By inhibiting VEGFR-2, these compounds can block the signaling cascade that leads to endothelial cell proliferation, migration, and the formation of new blood vessels, which are essential for tumor growth and metastasis.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Quinoline This compound Derivative Quinoline->VEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway inhibited by a this compound derivative.

Sorafenib

Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor proliferation and angiogenesis. It inhibits the RAF/MEK/ERK signaling pathway, which is crucial for cell proliferation and survival. Additionally, sorafenib inhibits receptor tyrosine kinases such as VEGFR and Platelet-Derived Growth Factor Receptor (PDGFR), thereby disrupting tumor angiogenesis.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->Angiogenesis Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Sorafenib Sorafenib Sorafenib->VEGFR Inhibition Sorafenib->PDGFR Inhibition Sorafenib->Raf Inhibition

Caption: Multi-target signaling inhibition by Sorafenib.

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

1. Cell Seeding:

  • Cancer cells are harvested from culture flasks and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).

  • Plates are incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

2. Compound Treatment:

  • A stock solution of the test compound (this compound derivative or sorafenib) is prepared in a suitable solvent (e.g., DMSO).

  • Serial dilutions of the compound are made in culture medium to achieve the desired final concentrations.

  • The medium from the cell plates is replaced with the medium containing the test compounds. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the highest compound dose.

  • The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

3. MTT Addition and Incubation:

  • After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plates are incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC₅₀ (or GI₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

G A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat with varying concentrations of compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50/GI50 values H->I

Caption: Workflow of the in vitro MTT cell viability assay.

In Vivo Tumor Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of compounds in an in vivo setting.

1. Animal Model:

  • Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of human tumor cells.

  • All animal procedures must be approved by and conducted in accordance with the guidelines of the institutional animal care and use committee.

2. Tumor Cell Implantation:

  • Human cancer cells are harvested from culture and suspended in a suitable medium, often mixed with an extracellular matrix component like Matrigel to enhance tumor take-rate.

  • A specific number of cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells) are injected subcutaneously into the flank of each mouse.

3. Tumor Growth and Monitoring:

  • The mice are monitored regularly for tumor growth. Tumor volume is typically measured 2-3 times per week using calipers.

  • Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.

4. Compound Administration:

  • Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

  • The test compound (this compound derivative or sorafenib) is administered to the treatment group via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a specified dose and schedule.

  • The control group receives the vehicle used to formulate the compound.

5. Efficacy Evaluation:

  • Tumor volumes and body weights are monitored throughout the treatment period.

  • At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

  • The anti-tumor efficacy is evaluated by comparing the tumor growth inhibition in the treated group to the control group.

G A Subcutaneous injection of human cancer cells into immunocompromised mice B Tumor growth to palpable size A->B C Randomization into treatment and control groups B->C D Compound/Vehicle administration C->D E Monitor tumor volume and body weight D->E F Tumor excision and weight measurement at end of study E->F G Evaluate tumor growth inhibition F->G

Caption: General workflow for an in vivo tumor xenograft study.

Conclusion

The available data suggests that this compound derivatives represent a promising class of anti-cancer agents. Certain derivatives exhibit potent in vitro activity, with some showing comparable or superior efficacy to sorafenib in specific assays. The primary mechanism of action for some of these compounds appears to be the inhibition of the VEGFR-2 signaling pathway, a critical mediator of angiogenesis.

However, a direct and comprehensive comparison with sorafenib is currently hampered by the limited availability of in vivo efficacy data for the this compound derivatives. While sorafenib's in vivo anti-tumor activity is well-established across numerous preclinical models and in clinical practice, further in vivo studies are imperative to fully elucidate the therapeutic potential of the most promising this compound compounds. Future research should focus on conducting head-to-head in vivo xenograft studies to directly compare the anti-tumor efficacy and safety profiles of these novel derivatives with established therapies like sorafenib. Such studies will be crucial in determining their potential for further development as next-generation oncology therapeutics.

References

The Correlation Between In Vitro Cytotoxicity and In Vivo Antitumor Efficacy of 7-(Piperazin-1-yl)quinolines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 7-(piperazin-1-yl)quinoline derivatives, examining the relationship between their performance in laboratory cell-based assays and their antitumor effects in living organisms. This document synthesizes experimental data to offer insights into the translational potential of this class of compounds in oncology.

The quinoline scaffold is a prominent feature in many compounds with significant biological activity, including anticancer properties.[1][2] Derivatives featuring a piperazine ring at the 7-position have been a particular focus of research, with studies demonstrating a range of antitumor mechanisms such as the inhibition of tyrosine kinases, topoisomerase, and tubulin polymerization.[2][3] This guide delves into the crucial aspect of drug development: correlating the in vitro cytotoxic effects of these compounds with their in vivo antitumor activity.

Comparative Analysis of In Vitro and In Vivo Performance

The following tables summarize the quantitative data from various studies on this compound derivatives, providing a basis for comparing their in vitro cytotoxicity (IC50 values) against various cancer cell lines and their corresponding in vivo antitumor efficacy.

Table 1: In Vitro Cytotoxicity of 7-(4-Substituted Piperazin-1-yl)fluoroquinolone Derivatives

CompoundMean GI50 (µM)Reference CompoundMean GI50 (µM)
1a 2.63 - 3.095-Fluorouracil 22.60
2a 2.63 - 3.09Gefitinib 3.24
3b 2.63 - 3.09Erlotinib 7.29
6b 2.63 - 3.09
7a 2.63 - 3.09

Data synthesized from a study on the antitumor activities of a series of 7-(4-substituted piperazin-1-yl)fluoroquinolone derivatives against 60 human cell lines.[4]

Table 2: In Vitro Cytotoxicity of Ciprofloxacin Derivatives

CompoundCancer Cell LineIC50 (µM)
Ciprofloxacin A549 (Non-small cell lung cancer)>100
2b A549 (Non-small cell lung cancer)14.8
2d A549 (Non-small cell lung cancer)24.8
2f A549 (Non-small cell lung cancer)23.6
2g A549 (Non-small cell lung cancer)20.7
Doxorubicin (Control) A549 (Non-small cell lung cancer)1

Data from a study on new N-4-piperazinyl derivatives of ciprofloxacin.[5]

Table 3: In Vivo Antitumor Activity of a Quinoline-Chalcone Hybrid

CompoundAnimal ModelTumor Growth InhibitionNotable Outcomes
Compound 23 (hydrochloride salt) H22 xenograftMore potent than CA-4No noticeable toxicity

This quinoline-chalcone hybrid was identified as a potent inhibitor of tubulin polymerization.[6]

Table 4: In Vivo Antitumor Activity of a Novel Quinoline Derivative

CompoundAnimal ModelKey Finding
MPytMP-Ir NCI-H460 xenograft47.1% tumor growth inhibition on day 12

This novel quinoline-based Iridium(III) complex demonstrated effective inhibition of tumor growth.[7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used to generate the data presented.

In Vitro Cytotoxicity Assays

The cytotoxic activity of the quinoline derivatives is often determined using assays such as the MTS or MTT assay.

  • Cell Culture: A variety of human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. They are maintained in a humidified atmosphere with 5% CO2 at 37°C.

  • Assay Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The compounds to be tested are dissolved (e.g., in DMSO) and diluted to various concentrations in the culture medium.

    • The cells are treated with the compounds for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, a solution (MTS or MTT) is added to each well.

    • The plates are incubated for a further 1-4 hours, allowing viable cells to convert the reagent into a colored formazan product.

    • The absorbance of the formazan product is measured using a microplate reader at a specific wavelength.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[8]

In Vivo Antitumor Activity Models

Xenograft models in immunocompromised mice are a common method to evaluate the in vivo efficacy of anticancer compounds.

  • Animal Models: Nude mice are often used for these studies.

  • Tumor Implantation: Human cancer cells (e.g., A549, NCI-H460) are harvested and injected subcutaneously into the flanks of the mice.[7][8]

  • Treatment: Once the tumors reach a certain volume, the mice are randomly assigned to treatment and control groups. The test compounds are administered through various routes (e.g., intraperitoneal or intravenous injection) at specified doses and schedules.[7]

  • Efficacy Evaluation: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.

  • Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition is calculated by comparing the tumor volume or weight in the treated groups to the control group.[7]

Visualizing Experimental Workflows and Signaling Pathways

To better illustrate the processes involved in the evaluation of these compounds, the following diagrams are provided.

G cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation compound_synthesis Compound Synthesis cytotoxicity_assay Cytotoxicity Assay (e.g., MTT/MTS) compound_synthesis->cytotoxicity_assay ic50_determination IC50 Determination cytotoxicity_assay->ic50_determination xenograft_model Xenograft Model Development ic50_determination->xenograft_model Lead Compound Selection compound_administration Compound Administration xenograft_model->compound_administration tumor_measurement Tumor Growth Measurement compound_administration->tumor_measurement data_analysis Data Analysis (TGI) tumor_measurement->data_analysis final_report Final Report data_analysis->final_report Correlation Analysis

Caption: Experimental workflow from in vitro screening to in vivo evaluation.

Certain this compound derivatives have been shown to induce cell cycle arrest at the G2/M phase through the p53/p21 dependent pathway.[5] The following diagram illustrates this signaling cascade.

G compound This compound Derivative (e.g., 2b) p53 p53 Activation compound->p53 Induces p21 p21 Expression p53->p21 Activates cyclinB1_cdc2 Cyclin B1/Cdc2 Complex (Inactive) p21->cyclinB1_cdc2 Inhibits g2m_arrest G2/M Phase Arrest cyclinB1_cdc2->g2m_arrest Leads to

Caption: p53/p21 dependent pathway leading to G2/M cell cycle arrest.

References

Comparative study of the anti-inflammatory effects of different 7-(Piperazin-1-yl)quinoline derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the anti-inflammatory properties of various 7-(piperazin-1-yl)quinoline derivatives. The quinoline scaffold is a recognized pharmacophore in medicinal chemistry, and its derivatives have shown promise in the development of novel anti-inflammatory agents.[1][2] This document summarizes quantitative experimental data, details the methodologies used in these studies, and visualizes the key signaling pathways involved in the inflammatory response.

Comparative Anti-Inflammatory Activity

A series of nine 7-chloro-4-(piperazin-1-yl)quinoline derivatives were synthesized and evaluated for their in vitro anti-inflammatory activity. The primary screening involved assessing their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.[1][3] NO is a key inflammatory mediator, and its inhibition is a common indicator of anti-inflammatory potential.[1]

The results, presented in Table 1, demonstrate the varying efficacy of these derivatives in suppressing NO release at a concentration of 30 µM.[1]

Table 1: Inhibition of Nitric Oxide (NO) Production by this compound Derivatives in LPS-Stimulated RAW 264.7 Cells [1]

Compound IDR Group% Inhibition of NO Release (at 30 µM)
1 -H25.3
2 -CH₃38.6
3 -C₂H₅42.1
4 -C₆H₅55.8
5 -CH₂C₆H₅72.4
6 -C(O)CH₃18.2
7 -C(O)C₆H₅33.7
8 -SO₂CH₃15.9
9 -SO₂C₆H₅28.4

Data sourced from Aboutabl et al., 2020.[1]

Among the tested compounds, Compound 5 , identified as 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone, exhibited the most potent inhibitory activity on NO production.[1][3]

Further investigation into the mechanism of action of Compound 5 revealed its ability to suppress the expression of key pro-inflammatory mediators at both the protein and gene levels. In LPS-stimulated RAW 264.7 cells, Compound 5 was shown to:

  • Inhibit iNOS Protein Expression: A western blot analysis demonstrated a significant reduction in the protein levels of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation.[1][3]

  • Downregulate Pro-inflammatory Gene Expression: Real-time polymerase chain reaction (RT-PCR) analysis showed that Compound 5 significantly decreased the mRNA expression levels of iNOS, cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1-beta (IL-1β).[1]

Signaling Pathways in Inflammation

The anti-inflammatory effects of these quinoline derivatives are largely attributed to their interference with key signaling pathways that are activated upon inflammatory stimuli, such as bacterial lipopolysaccharide (LPS). The diagram below illustrates the general inflammatory cascade initiated by LPS in macrophages, leading to the production of various inflammatory mediators.

LPS_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4/MD2 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK MAPK_pathway MAPK (p38, JNK, ERK) TRAF6->MAPK_pathway IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB inhibits NFκB_nuc NF-κB NFκB->NFκB_nuc translocates AP1 AP-1 MAPK_pathway->AP1 activates AP1_nuc AP-1 AP1->AP1_nuc translocates Inflammatory_Genes iNOS, COX-2, TNF-α, IL-6, IL-1β NFκB_nuc->Inflammatory_Genes activates transcription AP1_nuc->Inflammatory_Genes activates transcription

Caption: LPS-induced inflammatory signaling cascade in macrophages.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Anti-Inflammatory Activity Assay (Nitric Oxide Assay)

This assay quantifies the amount of nitric oxide (NO) produced by LPS-stimulated RAW 264.7 macrophages.

NO_Assay_Workflow A Seed RAW 264.7 cells in 96-well plates B Pre-treat with This compound derivatives A->B C Stimulate with LPS (e.g., 1 µg/mL) B->C D Incubate for 24 hours C->D E Collect supernatant D->E F Add Griess Reagent E->F G Measure absorbance at 540-550 nm F->G H Calculate % NO inhibition G->H

Caption: Workflow for the Nitric Oxide (Griess) Assay.

Methodology:

  • Cell Culture: RAW 264.7 murine macrophage cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of the this compound derivatives for a specified period (e.g., 1-2 hours).

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Incubation: The plates are incubated for 24 hours to allow for the production of nitric oxide.

  • Nitrite Quantification: The concentration of nitrite (a stable product of NO) in the culture supernatant is determined using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo compound.

  • Data Analysis: The absorbance is measured using a microplate reader, and the percentage of NO inhibition by the test compounds is calculated relative to the LPS-stimulated control.

Western Blot Analysis for iNOS and COX-2 Expression

This technique is used to detect and quantify the protein levels of iNOS and COX-2 in cell lysates.

Methodology:

  • Cell Lysis: After treatment and stimulation as described above, the cells are washed and lysed to extract total proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for iNOS or COX-2. Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. A housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control to normalize the data.

Real-Time Polymerase Chain Reaction (RT-PCR) for Cytokine Gene Expression

RT-PCR is employed to measure the mRNA levels of pro-inflammatory genes.

Methodology:

  • RNA Extraction: Total RNA is isolated from the treated and stimulated cells using a suitable RNA extraction kit.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): The cDNA is then used as a template for qPCR with specific primers for the target genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH or β-actin). The amplification of DNA is monitored in real-time using a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method, where the expression of the target genes is normalized to the housekeeping gene and expressed as a fold change relative to the control group.

Conclusion

The presented data indicates that this compound derivatives, particularly those with a 7-chloro substitution, represent a promising scaffold for the development of novel anti-inflammatory agents. The variation in activity among the different derivatives highlights the importance of the substituent on the piperazine ring for modulating the anti-inflammatory effect. Compound 5, with a phenylacetyl group, demonstrated the most significant activity, effectively inhibiting the production of nitric oxide and downregulating the expression of multiple pro-inflammatory mediators. This suggests that its mechanism of action involves the suppression of key inflammatory signaling pathways, such as the NF-κB and MAPK pathways. Further structure-activity relationship (SAR) studies and in vivo efficacy evaluations are warranted to optimize this chemical series for potential therapeutic applications.

References

X-ray Crystallography: The Gold Standard for Validating Binding Modes of 7-(Piperazin-1-yl)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Discovery

In the landscape of modern drug discovery, the precise understanding of how a potential drug molecule interacts with its biological target is paramount. For researchers developing novel therapeutics based on the versatile 7-(piperazin-1-yl)quinoline scaffold, elucidating the exact binding mode is a critical step in optimizing potency, selectivity, and overall drug-like properties. While computational methods like molecular docking provide valuable predictive insights, X-ray crystallography remains the definitive experimental technique for validating these predictions and providing an unambiguous, high-resolution view of the ligand-protein complex. This guide offers a comparative analysis of these methodologies, supported by experimental data, to aid researchers in making informed decisions for their drug development programs.

The Synergy of Simulation and Structure: A Tale of Two Techniques

Molecular docking and X-ray crystallography are powerful tools in the drug designer's arsenal, each with its own strengths and limitations. Molecular docking, a computational method, predicts the preferred orientation of a ligand when bound to a receptor, offering a rapid and cost-effective way to screen large libraries of compounds and generate initial binding hypotheses. However, these predictions are theoretical and require experimental validation.

X-ray crystallography, on the other hand, provides a direct visualization of the atomic interactions between the ligand and its target protein by determining the three-dimensional structure of the complex. This "gold standard" technique offers irrefutable evidence of the binding mode, including the precise orientation of the ligand, the conformational changes in the protein upon binding, and the network of hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex.

Quantitative Comparison: Potency and Structural Insights

The following tables summarize key quantitative data for representative this compound derivatives and related compounds, highlighting the interplay between their biological activity and structural or computational characterization.

Table 1: Biological Activity of this compound Derivatives

Compound IDTargetAssay TypeIC50 (µM)Reference
4q VEGFR-2Kinase Assay1.38[1][2]
4q MCF-7 (cell line)Cytotoxicity Assay6.502[1][2]
4q PC3 (cell line)Cytotoxicity Assay11.751[1][2]
Sorafenib VEGFR-2Kinase Assay0.33[1][2]
Doxorubicin MCF-7 (cell line)Cytotoxicity Assay6.774[1][2]
Doxorubicin PC3 (cell line)Cytotoxicity Assay7.7316[1][2]

Table 2: Crystallographic and Docking Data for Quinoline Derivatives

Compound/ComplexTargetPDB IDResolution (Å)MethodKey Interactions Noted
PI3Kδ Inhibitor PI3Kδ5UBT2.83X-ray CrystallographyHinge region binding, interactions with specific amino acid residues.[3]
Lenvatinib VEGFR-23WZDNot SpecifiedX-ray CrystallographyQuinoline nitrogen and Cys919; urea oxygen and Asp1046; urea nitrogen and Glu885.[4]
AM7 c-Met2RFN2.50X-ray CrystallographyBinds kinase linker, extends into a new hydrophobic binding site.[5]
GSK583 Analog RIP2 KinaseNot Specified2.53X-ray CrystallographyHinge interaction with Met98 through the quinoline nitrogen.[6]
Compound 4q VEGFR-2Not ApplicableNot ApplicableMolecular DockingAkin to that of known VEGFR-II inhibitors.[1][2]

Visualizing the Path to Validation

The following diagrams illustrate the experimental workflow for X-ray crystallography and a logical comparison with computational docking, providing a clear visual representation of how these techniques are employed to validate binding modes.

experimental_workflow cluster_protein_production Protein Production & Purification cluster_crystallization Crystallization cluster_data_collection X-ray Diffraction Data Collection cluster_structure_determination Structure Determination & Analysis P0 Gene Cloning & Expression P1 Protein Purification P0->P1 C0 Crystallization Screening P1->C0 C1 Crystal Optimization C0->C1 D0 Crystal Soaking with Ligand C1->D0 D1 X-ray Diffraction D0->D1 S0 Phase Determination D1->S0 S1 Model Building & Refinement S0->S1 S2 Binding Mode Validation S1->S2 F F S2->F Validated Binding Mode

Experimental workflow for X-ray crystallography.

validation_comparison cluster_computational Computational Approach cluster_experimental Experimental Validation cluster_comparison Comparison & Validation Comp0 Molecular Docking Simulation Comp1 Predicted Binding Pose Comp0->Comp1 Val0 Superimposition of Predicted and Experimental Structures Comp1->Val0 Exp0 X-ray Crystallography Exp1 Experimentally Determined Structure Exp0->Exp1 Exp1->Val0 Val1 Analysis of Interactions (Hydrogen Bonds, Hydrophobic Contacts) Val0->Val1 Val2 Confirmation or Refinement of Docking Pose Val1->Val2 Result Result Val2->Result Validated Binding Mode

Comparison of computational and experimental validation.

Experimental Protocols: A Closer Look

Molecular Docking of 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives against VEGFR-2

The following is a generalized protocol based on the methodology described for the docking of compound 4q against VEGFR-2.[1][2]

  • Protein Preparation: The X-ray crystal structure of the VEGFR-2 kinase domain is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed. Hydrogen atoms are added, and the protein is prepared for docking by assigning appropriate atom types and charges.

  • Ligand Preparation: The 2D structure of the this compound derivative is sketched and converted to a 3D structure. The ligand is then energy-minimized using a suitable force field.

  • Grid Generation: A grid box is defined around the active site of VEGFR-2, encompassing the key amino acid residues known to be involved in inhibitor binding.

  • Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the defined grid box and to score the different binding poses based on a scoring function that estimates the binding affinity.

  • Pose Analysis: The resulting docking poses are analyzed to identify the most favorable binding mode. This includes examining the interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic contacts, and comparing the predicted pose to the known binding modes of other VEGFR-2 inhibitors.

X-ray Crystallography of a Protein-Ligand Complex

The following is a generalized protocol for determining the crystal structure of a protein in complex with a this compound derivative.

  • Protein Expression and Purification: The gene encoding the target protein is cloned into an expression vector and expressed in a suitable host system (e.g., E. coli, insect cells). The protein is then purified to homogeneity using a series of chromatography steps.

  • Crystallization: The purified protein is concentrated and subjected to crystallization screening using various precipitants, buffers, and additives. Once initial crystals are obtained, the conditions are optimized to produce large, well-diffracting crystals.

  • Ligand Soaking or Co-crystallization: The this compound derivative is introduced to the protein crystals by either soaking the crystals in a solution containing the compound or by co-crystallizing the protein in the presence of the ligand.

  • X-ray Diffraction Data Collection: The crystals are cryo-cooled and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded on a detector.

  • Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the crystal. A model of the protein-ligand complex is then built into the electron density map and refined to obtain the final, high-resolution structure.

  • Validation: The final structure is validated to ensure its quality and accuracy, including the geometry of the ligand and its interactions with the protein.

Conclusion: An Integrated Approach for Success

While molecular docking is an indispensable tool for the initial stages of drug discovery, providing rapid predictions of binding modes and guiding the design of new compounds, X-ray crystallography offers the definitive experimental validation of these predictions. For the development of this compound derivatives, an integrated approach that leverages the strengths of both methodologies is crucial for success. By using docking to generate hypotheses and crystallography to confirm them, researchers can confidently advance their most promising candidates through the drug discovery pipeline, armed with a precise understanding of their mechanism of action at the atomic level.

References

Benchmarking the Antibacterial Spectrum of Novel Quinoline-Piperazine Hybrids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents with improved efficacy against multidrug-resistant pathogens. This guide provides a comprehensive benchmark analysis of a promising new class of antibacterial agents: quinoline-piperazine hybrids. Herein, we compare the in vitro antibacterial spectrum and cytotoxicity of two lead hybrid compounds, 10g and 11e , against established antibiotics, supported by detailed experimental protocols and data visualizations.

Executive Summary

Novel quinoline-piperazine sulfonamide hybrids have demonstrated potent antibacterial activity against a broad spectrum of both Gram-positive and Gram-negative bacteria, including clinically relevant drug-resistant strains. Two standout compounds, N-(2-fluorophenyl)-4-((4,6-dimethoxyquinolin-2-yl)methyl)piperazine-1-sulfonamide (10g) and N-(2-fluorophenyl)-4-((6-fluoro-4-methoxyquinolin-2-yl)methyl)piperazine-1-sulfonamide (11e) , exhibit exceptional minimum inhibitory concentrations (MICs) that are comparable or superior to standard antibiotics such as ciprofloxacin, linezolid, and trimethoprim. Furthermore, these compounds have shown a favorable cytotoxicity profile, suggesting a promising therapeutic window.

Chemical Structures of Lead Compounds

The chemical structures of the two most potent quinoline-piperazine hybrids identified in recent studies are presented below.[1]

Compound 10g: N-(2-fluorophenyl)-4-((4,6-dimethoxyquinolin-2-yl)methyl)piperazine-1-sulfonamide

Compound 11e: N-(2-fluorophenyl)-4-((6-fluoro-4-methoxyquinolin-2-yl)methyl)piperazine-1-sulfonamide

Comparative Antibacterial Spectrum

The in vitro antibacterial activity of compounds 10g and 11e was evaluated against a panel of Gram-positive and Gram-negative bacterial strains. The Minimum Inhibitory Concentration (MIC) values, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism, are summarized in the tables below and compared with standard antibiotics.

Gram-Positive Bacteria
Bacterial StrainCompound 10g MIC (µg/mL)Compound 11e MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Linezolid MIC (µg/mL)
Staphylococcus aureus (MSSA) ATCC 25923 0.03>640.25 - 1.01 - 4
Staphylococcus aureus (MRSA) ATCC 33591 0.25>640.25 - >1025[2][3]1 - 4
Staphylococcus epidermidis (MRSE) AB 735 0.125>64NDND
Enterococcus faecalis (VREF) ATCC 700802 2>64ND1 - 2[4]
Enterococcus faecium ATCC 49624 2>64NDND

ND: Not Determined

Gram-Negative Bacteria
Bacterial StrainCompound 10g MIC (µg/mL)Compound 11e MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Trimethoprim MIC (µg/mL)
Escherichia coli AB 117 10.5ND>4
Klebsiella pneumoniae (ESBL) AB 211 >64>64NDND
Pseudomonas aeruginosa AB 301 >64>64NDND
Acinetobacter baumannii AB 451 >64>64NDND
Moraxella catarrhalis ATCC 25238 0.060.03NDND

Cytotoxicity Profile

A critical aspect of drug development is ensuring that novel compounds are not only effective against pathogens but also safe for host cells. The cytotoxicity of the lead quinoline-piperazine hybrids was assessed against mammalian cell lines.

Cell LineCompound 10g IC50 (µM)Compound 11e IC50 (µM)Doxorubicin IC50 (µM)
HEK293 (Human Embryonic Kidney) >32>32ND
HepG2 (Human Liver Cancer) >32>32ND
A549 (Human Lung Carcinoma) >32>32ND

IC50: Half-maximal inhibitory concentration. A higher IC50 value indicates lower cytotoxicity. ND: Not Determined

The primary study indicates that compounds 10g and 11e are less cytotoxic than standard chemotherapeutic agents, with IC50 values greater than 32 µM against the tested cell lines.[5]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC values were determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Strain (Logarithmic Growth Phase) Inoculation Inoculate Microtiter Plate Wells (Compounds + Bacteria) Bacterial_Culture->Inoculation Compound_Dilution Serial Dilution of Test Compounds & Antibiotics Compound_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Visual_Inspection Visually Inspect for Bacterial Growth (Turbidity) Incubation->Visual_Inspection MIC_Determination Determine MIC: Lowest Concentration with No Visible Growth Visual_Inspection->MIC_Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the compounds were evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

MTT_Assay_Workflow cluster_0 Cell Culture & Treatment cluster_1 MTT Addition & Incubation cluster_2 Formazan Solubilization & Measurement A Seed mammalian cells in a 96-well plate B Incubate for 24h to allow cell attachment A->B C Treat cells with various concentrations of the test compounds B->C D Incubate for another 24-48h C->D E Add MTT solution to each well D->E F Incubate for 2-4h to allow formazan crystal formation E->F G Add solubilization solution (e.g., DMSO) to dissolve crystals F->G H Measure absorbance at 570 nm using a microplate reader G->H I Calculate cell viability and IC50 values H->I

Caption: Workflow of the MTT cytotoxicity assay.

Putative Mechanism of Action

Quinolone antibiotics traditionally exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. The quinoline-piperazine hybrids are hypothesized to follow a similar mechanism of action.

Quinolone_Mechanism cluster_bacterial_cell Bacterial Cell QP_Hybrid Quinoline-Piperazine Hybrid DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) QP_Hybrid->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV (ParC & ParE subunits) QP_Hybrid->Topo_IV Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Cell_Division Cell Division Topo_IV->Cell_Division Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death Disruption leads to Cell_Division->Bacterial_Death Disruption leads to

Caption: Putative mechanism of action for quinoline-piperazine hybrids.

Conclusion and Future Directions

The novel quinoline-piperazine hybrids, particularly compounds 10g and 11e , demonstrate a potent and broad-spectrum antibacterial activity against a range of clinically significant bacteria. Their efficacy, coupled with low in vitro cytotoxicity, positions them as promising candidates for further preclinical and clinical development.

Future research should focus on:

  • In vivo efficacy studies: Evaluating the therapeutic potential of these compounds in animal models of bacterial infection is a critical next step.

  • Mechanism of action studies: Elucidating the precise molecular targets and mechanisms of resistance will be crucial for their clinical translation.

  • Pharmacokinetic and pharmacodynamic profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is essential for optimizing dosing regimens.

  • Lead optimization: Further structural modifications could enhance potency, broaden the antibacterial spectrum, and improve the safety profile.

This comparative guide provides a foundational benchmark for these novel quinoline-piperazine hybrids, highlighting their potential to address the urgent need for new and effective antibacterial therapies.

References

Safety Operating Guide

Proper Disposal of 7-(Piperazin-1-yl)quinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling 7-(Piperazin-1-yl)quinoline and its derivatives must adhere to strict disposal protocols to mitigate environmental and health risks. This guide provides essential safety and logistical information for the proper disposal of this chemical compound, ensuring the safety of laboratory personnel and the environment.

Hazard Profile and Safety Precautions

Before handling, personnel should be thoroughly familiar with the safety precautions outlined in the relevant SDS. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Step-by-Step Disposal Procedure

The primary directive for the disposal of this compound and its contaminated materials is to consign them to an approved hazardous waste disposal plant[1][2][3]. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams.

  • Segregation and Collection:

    • Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.

    • Ensure the container is compatible with the chemical and is kept securely closed.

  • Waste Labeling:

    • Label the hazardous waste container with the full chemical name: "this compound" and any other components of the waste mixture.

    • Include appropriate hazard symbols (e.g., "Harmful," "Dangerous for the environment").

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

  • Arrange for Professional Disposal:

    • Contact a licensed environmental waste management company to arrange for the collection and disposal of the hazardous waste.

    • Provide the waste management company with a complete and accurate description of the waste, including the SDS for 7-Chloro-4-(piperazin-1-yl)quinoline as a reference for its hazardous properties.

  • Documentation:

    • Maintain a detailed record of the waste generated, including the quantity, date of generation, and the date it was sent for disposal. Retain all disposal manifests and certificates of destruction provided by the waste management company.

Spill Management

In the event of a spill, immediate action is required to contain the material and prevent environmental release[1].

  • Evacuate and Secure the Area: Alert personnel in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance. For solid spills, carefully sweep or scoop the material, avoiding dust generation.

  • Collect and Dispose: Place all contaminated absorbent material and other cleanup debris into a labeled hazardous waste container for disposal according to the procedures outlined above.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., a suitable detergent and water), and collect the decontamination materials for disposal as hazardous waste.

Quantitative Hazard Data Summary

The following table summarizes the key hazard classifications for the related compound, 7-Chloro-4-(piperazin-1-yl)quinoline, which should be used as a conservative guide for handling this compound.

Hazard ClassificationCategoryHazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed[1][4]
Acute aquatic toxicityCategory 1H400: Very toxic to aquatic life[1]
Chronic aquatic toxicityCategory 1H410: Very toxic to aquatic life with long lasting effects[1]
Skin corrosion/irritationCategory 2H315: Causes skin irritation[4]
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation[4]
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation[4]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_start Start: Waste Generation cluster_collection Step 1: Collection & Segregation cluster_storage Step 2: Interim Storage cluster_disposal Step 3: Final Disposal cluster_end End: Proper Disposal start This compound Waste (Unused product, contaminated materials, spill residue) collect_waste Collect in Designated Hazardous Waste Container start->collect_waste Segregate at source label_waste Label Container with Chemical Name and Hazard Symbols collect_waste->label_waste store_waste Store in Secure Hazardous Waste Area label_waste->store_waste contact_disposal Contact Licensed Waste Management Company store_waste->contact_disposal provide_sds Provide Hazard Information (e.g., SDS of related compounds) contact_disposal->provide_sds document_disposal Maintain Disposal Records (Manifests, Certificates) provide_sds->document_disposal end Compliant Disposal document_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 7-(Piperazin-1-yl)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 7-(Piperazin-1-yl)quinoline was not located. The following guidance is based on the safety data for the closely related compound, 7-Chloro-4-(piperazin-1-yl)quinoline, and general principles for handling quinoline derivatives. Researchers should handle this compound with caution and treat it as potentially hazardous.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring laboratory safety and proper disposal.

Hazard Identification and Personal Protective Equipment

This compound and its derivatives are classified as potentially harmful if swallowed, causing skin and eye irritation, and may cause respiratory irritation.[1][2] Long-term exposure to quinoline compounds may have effects on the liver and they are considered possibly carcinogenic to humans. Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeSpecificationRationale
Eye Protection Safety goggles with side-shields or a face shield.[1][3]To prevent eye contact which can cause serious irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use and disposed of after contact.To prevent skin contact, which can be harmful and cause irritation.[1][2]
Skin and Body Protection A fully buttoned lab coat, long pants, and closed-toe shoes. For larger quantities or risk of splashing, impervious clothing should be worn.[1][3]To minimize skin exposure.
Respiratory Protection A suitable respirator should be used if engineering controls are insufficient or during aerosol-generating procedures.[1][3]To prevent inhalation, which may cause respiratory irritation.[1][2]

Operational Plan: Safe Handling and Storage

Proper handling and storage are crucial to minimize exposure and maintain the integrity of the compound.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. Use of a chemical fume hood is required for all procedures that may generate dust or aerosols.[1][3]

  • Safety Stations: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1][3]

Procedural Guidance
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Read and understand the safety information.

  • Handling: Avoid direct contact with the skin, eyes, and clothing.[3] Do not breathe dust or aerosols.[1][4]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory.[1][3] Do not eat, drink, or smoke in the laboratory.[1][3]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[3]

Spill and Exposure Protocols
  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention if irritation persists.[1][3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[1][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][3]

  • Spills: Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a suitable, closed container for disposal.[3]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Chemical Waste: Dispose of the compound and any contaminated materials in a designated, labeled hazardous waste container.[3] Do not dispose of down the drain or in general waste.[3]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Dispose of the container in accordance with local, state, and federal regulations.

  • Professional Disposal: All chemical waste should be disposed of through a licensed professional waste disposal service.[3]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_sds Review Safety Information prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh/Measure Compound prep_setup->handle_weigh Proceed to Handling handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon Experiment Complete cleanup_store Store Compound Securely cleanup_decon->cleanup_store disp_waste Collect Chemical Waste cleanup_store->disp_waste End of Workflow disp_ppe Dispose of Contaminated PPE disp_waste->disp_ppe disp_container Dispose of Empty Containers disp_ppe->disp_container

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.